XL147
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKRQLTIWPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145779 | |
| Record name | XL 147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033110-57-4, 956958-53-5 | |
| Record name | XL 147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 956958-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
XL147: A Technical Guide to its Mechanism of Action in the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of XL147 (also known as SAR245408 or pilaralisib), a potent and selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) pathway. This document details its biochemical and cellular activity, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical pathways and experimental workflows.
Core Mechanism of Action
This compound is a reversible, ATP-competitive, pan-Class I PI3K inhibitor. It potently targets the α, β, γ, and δ isoforms of PI3K, with a higher selectivity for the α, γ, and δ isoforms.[1] By inhibiting these kinases, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation leads to the modulation of numerous downstream effectors that are critical for cell proliferation, survival, and growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity.
Table 1: Biochemical Activity of this compound Against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 383 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
| VPS34 | ~7000 |
| DNA-PK | 4750 |
| mTOR | >15000 |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| PC-3 (Prostate) | EGF-induced PIP3 production | 220 |
| MCF7 (Breast) | EGF-induced PIP3 production | 347 |
| PC-3 (Prostate) | EGF-stimulated pAKT (Ser473) | 477 |
| PC-3 (Prostate) | pS6 | 776 |
Data from Foster et al., Mol Cancer Ther, 2015.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the PI3K signaling pathway and the point of inhibition by this compound.
Caption: PI3K signaling pathway and inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay (PI3K Isoforms)
This protocol describes a method to determine the IC50 values of this compound against the Class I PI3K isoforms.
Objective: To quantify the inhibitory potency of this compound on the kinase activity of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound (SAR245408)
-
ATP
-
Phosphatidylinositol (PI) as a substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x PI3K enzyme solution in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (containing PI and ATP) in kinase assay buffer. The final ATP concentration should be at or near the Km for each isoform.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the biochemical kinase assay.
Cell-Based Western Blot for pAKT and pS6 Inhibition
This protocol outlines a method to assess the effect of this compound on the phosphorylation of AKT and S6 in cancer cell lines.
Objective: To determine the cellular potency of this compound by measuring the inhibition of downstream PI3K pathway signaling.
Materials:
-
Cancer cell line (e.g., PC-3 or MCF7)
-
Complete cell culture medium
-
This compound (SAR245408)
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-total S6, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total AKT, pS6, total S6, and the loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for the cell-based Western blot assay.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of orally administered this compound.
Materials:
-
Human cancer cell line (e.g., PC-3)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treat the mice daily with oral gavage of this compound (e.g., 100 mg/kg) or vehicle control.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of pAKT levels by Western blot or immunohistochemistry).
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Caption: Workflow for the in vivo tumor xenograft study.
Conclusion
This compound is a potent and selective pan-Class I PI3K inhibitor that effectively blocks the PI3K/AKT signaling pathway. Its mechanism of action has been well-characterized through a variety of biochemical and cell-based assays, and it has demonstrated significant anti-tumor activity in preclinical in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other PI3K inhibitors.
References
Pilaralisib (SAR245408/XL147): A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilaralisib (also known as SAR245408 and XL147) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis, promoting cancer cell growth, survival, and resistance to therapies.[1][2] As a pan-class I PI3K inhibitor, pilaralisib has been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies.[1][3] This technical guide provides an in-depth overview of the chemical structure and synthesis of pilaralisib, its mechanism of action, and relevant experimental data.
Chemical Structure
Pilaralisib is a complex organic molecule with the chemical formula C25H25ClN6O4S.[4] Its systematic IUPAC name is 2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide.[2] The structure features a central quinoxaline core, which is substituted at the 2-position with a sulfonamide group and at the 3-position with a chloro-methoxyanilino group. The sulfonamide linker connects the quinoxaline moiety to a phenyl ring, which in turn is substituted with an amino acid amide side chain.
Key Structural Features:
-
Quinoxaline Core: A bicyclic heteroaromatic system containing two nitrogen atoms.
-
Sulfonamide Linker: A key functional group (-SO2NH-) connecting the quinoxaline and phenyl rings.
-
Substituted Anilino Group: A 2-chloro-5-methoxyaniline moiety attached to the quinoxaline ring.
-
Amino Acid Amide Side Chain: An α-aminoisobutyramide group attached to the phenyl ring.
Synthesis of Pilaralisib
While a detailed, step-by-step synthesis protocol for pilaralisib is not publicly available in peer-reviewed literature due to its proprietary nature, a plausible retrosynthetic analysis can be proposed based on its chemical structure. The synthesis would likely involve the construction of the key quinoxaline core, followed by the sequential addition of the side chains through standard organic chemistry transformations.
A possible synthetic strategy would involve:
-
Formation of the Substituted Quinoxaline Core: This could be achieved through the condensation of a substituted o-phenylenediamine with an appropriate α-dicarbonyl compound.
-
Sulfonamide Bond Formation: The quinoxaline intermediate could then be reacted with a sulfonyl chloride derivative of the phenyl-amino acid amide portion.
-
Amide Bond Formation: The final amino acid amide side chain could be introduced by coupling the corresponding carboxylic acid with the aniline on the phenyl ring.
-
Aromatic Amination: The bond between the anilino group and the quinoxaline core could be formed via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
It is important to note that the exact reagents, reaction conditions, and purification methods would be specific to the patented manufacturing process.
Mechanism of Action and Signaling Pathway
Pilaralisib is a reversible, ATP-competitive inhibitor of the Class I PI3K family of lipid kinases.[2] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is constitutively activated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[6]
Upon activation by growth factor receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[7]
Pilaralisib inhibits the catalytic activity of PI3K, thereby blocking the production of PIP3 and shutting down this entire signaling cascade.[2] This leads to decreased proliferation and increased apoptosis in cancer cells that are dependent on this pathway for their survival.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pilaralisib.
Quantitative Data
The following tables summarize key quantitative data for pilaralisib from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Pilaralisib
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 39 |
| PI3Kβ | 383 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
IC50: Half-maximal inhibitory concentration
Table 2: Pharmacokinetic Parameters of Pilaralisib (Tablet Formulation)
| Dose | Mean AUC0–24 (ng·h/mL) |
|---|---|
| 400 mg | 2,820,000 |
AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours
Table 3: Clinical Efficacy and Safety of Single-Agent Pilaralisib
| Indication | Dose | Objective Response Rate (ORR) | Most Common Adverse Events (Any Grade) |
|---|---|---|---|
| CLL or Relapsed/Refractory Lymphoma | 600 mg daily | 50% (CLL), 20% (Lymphoma) | Diarrhea (92%), Pyrexia (52%), Fatigue (44%) |
| Advanced or Recurrent Endometrial Carcinoma | 600 mg (capsule) or 400 mg (tablet) daily | 6.0%[3] | Rash (40.3%), Diarrhea (37.3%), Fatigue (28.4%)[3] |
CLL: Chronic Lymphocytic Leukemia
Experimental Protocols
In Vitro PI3K Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of pilaralisib against PI3K isoforms.
Objective: To determine the IC50 value of pilaralisib for each Class I PI3K isoform.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
-
Pilaralisib stock solution (in DMSO)
-
ATP
-
Liver phosphatidylinositol (substrate)
-
Kinase assay buffer
-
Luciferase-luciferin detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of pilaralisib in DMSO.
-
In a 384-well plate, add the pilaralisib dilutions to the assay wells. Include control wells with DMSO only.
-
Add the respective PI3K enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and liver phosphatidylinositol.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using a luciferase-luciferin-based detection system. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the pilaralisib concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for an in vitro PI3K kinase inhibition assay.
Conclusion
Pilaralisib is a well-characterized pan-class I PI3K inhibitor with a complex chemical structure. While its detailed synthesis is proprietary, a logical synthetic route can be postulated. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR pathway provides a strong rationale for its investigation as an anticancer agent. The quantitative data from preclinical and clinical studies demonstrate its potency and provide insights into its clinical activity and safety profile. Further research and clinical development will continue to define the therapeutic potential of pilaralisib in various oncology indications.
References
- 1. Pilaralisib | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SAR245408 (Pilaralisib): A Pan-Class I PI3K Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SAR245408, also known as pilaralisib (and formerly XL147), is a potent, orally bioavailable, and highly selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the discovery and development history of SAR245408, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The document includes structured data tables for key quantitative metrics, detailed experimental methodologies for pivotal assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction: Targeting the PI3K Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. Activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of substrates, including mTOR, to promote cell survival and proliferation.
Given that the PI3K pathway is one of the most commonly activated signaling pathways in human cancer, its components have emerged as attractive targets for therapeutic intervention. SAR245408 was developed as a potent and selective inhibitor of all four Class I PI3K isoforms, with the therapeutic rationale of blocking this key oncogenic driver.
Discovery and Preclinical Development
SAR245408 was identified as a novel, ATP-competitive, and reversible inhibitor of Class I PI3K enzymes. Its discovery and early development were driven by the need for a potent and selective agent to probe the therapeutic potential of pan-PI3K inhibition.
Mechanism of Action
SAR245408 selectively targets the ATP-binding pocket of the p110 catalytic subunits of PI3Kα, β, γ, and δ, thereby inhibiting their kinase activity. This blockade prevents the conversion of PIP2 to PIP3, leading to a downstream reduction in the phosphorylation and activation of AKT and its subsequent targets, such as p70S6K and S6 ribosomal protein.[1] This inhibition of the PI3K/AKT/mTOR signaling cascade ultimately results in decreased cell proliferation and survival.
References
XL147's Binding Affinity for PI3K Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of XL147, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Dysregulation of the PI3K signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. This compound (also known as pilaralisib or SAR245408) has been investigated for its potential to inhibit tumor growth and survival by targeting this key pathway.[1][2] This document provides a comprehensive overview of this compound's binding characteristics, the experimental methods used to determine its affinity, and its context within the broader PI3K signaling cascade.
Quantitative Binding Affinity of this compound for PI3K Isoforms
This compound is a reversible, ATP-competitive inhibitor that demonstrates potent and selective inhibition of Class I PI3K isoforms. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The following table summarizes the IC50 values of this compound against the four Class I PI3K isoforms as determined by in vitro biochemical assays.
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 39 |
| PI3Kβ (p110β) | 383 |
| PI3Kγ (p110γ) | 23 |
| PI3Kδ (p110δ) | 36 |
Data sourced from biochemical assays as reported in scientific literature.[2][3]
These data indicate that this compound is most potent against the γ isoform, followed closely by the δ and α isoforms. Its activity against the β isoform is significantly lower. This profile of activity highlights this compound as a pan-Class I PI3K inhibitor with a degree of isoform selectivity.
The PI3K Signaling Pathway and this compound's Mechanism of Action
The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of PIP2, this compound effectively attenuates the entire downstream signaling cascade, leading to the inhibition of cancer cell proliferation and survival.
References
Pilaralisib: A Technical Overview of its Modulation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilaralisib (SAR245408, XL147) is a potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[2] Pilaralisib has been investigated in numerous preclinical and clinical studies, demonstrating its ability to modulate this key cancer-associated pathway. This technical guide provides an in-depth overview of the cellular signaling pathways modulated by pilaralisib, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Mechanism of Action
Pilaralisib functions as an ATP-competitive inhibitor of the Class I PI3K isoforms (α, β, δ, and γ).[2] By binding to the ATP-binding pocket of the PI3K enzyme, pilaralisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of PI3K by pilaralisib, therefore, leads to a downstream cascade of events that ultimately suppress tumor cell growth and survival.[2]
Core Signaling Pathway Modulated by Pilaralisib: PI3K/AKT/mTOR
The primary signaling pathway modulated by pilaralisib is the PI3K/AKT/mTOR cascade. Below is a detailed description of this pathway and how pilaralisib intervenes.
Pathway Description
-
Upstream Activation: The pathway is typically activated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K at the plasma membrane.
-
PI3K-mediated Phosphorylation: Activated PI3K phosphorylates PIP2 to generate PIP3.
-
AKT Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[3]
-
Downstream Effectors of AKT: Activated AKT phosphorylates a multitude of downstream substrates, leading to:
-
Increased Cell Survival: Through the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and the activation of NF-κB signaling.[3]
-
Enhanced Cell Proliferation and Growth: Primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1). AKT activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[4]
-
-
mTORC1 Signaling: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]
Pilaralisib's Point of Intervention
Pilaralisib directly inhibits the catalytic activity of PI3K, preventing the formation of PIP3. This action effectively blocks the entire downstream signaling cascade, leading to decreased AKT and mTORC1 activity, and consequently, reduced cell proliferation and survival.
Quantitative Data
The following tables summarize the quantitative data on the activity of pilaralisib from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Pilaralisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 39 |
| p110β | 617 |
| p110δ | 36 |
| p110γ | 23 |
Data from preclinical kinase assays.
Table 2: Pilaralisib Activity in Preclinical Cancer Models
| Cancer Type | Model | Endpoint | Observation |
| Breast Cancer | Cell Lines | Proliferation | Inhibition of cell growth |
| Lung Cancer | Xenograft | Tumor Growth | Slowed tumor growth |
| Ovarian Cancer | Xenograft | Tumor Growth | Slowed tumor growth |
| Prostate Cancer | Xenograft | Tumor Growth | Slowed tumor growth |
| Glioma | Xenograft | Tumor Growth | Tumor shrinkage |
This table represents a summary of findings from various preclinical studies.[5]
Table 3: Pharmacodynamic Effects of Pilaralisib in a Phase I Clinical Trial (NCT00486135)
| Biomarker | Tissue | Change Observed |
| p-AKT | Tumor Biopsies | Moderate Inhibition |
| p-ERK | Tumor Biopsies | Moderate Inhibition |
Pharmacodynamic analyses from a phase I study of pilaralisib in patients with solid tumors indicated moderate inhibition of the PI3K and MAPK pathways.[6]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of pilaralisib on cellular signaling are provided below.
Western Blotting for PI3K/AKT/mTOR Pathway Proteins
This protocol is a representative method for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with pilaralisib.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., H460, H2126) in appropriate growth medium to ~80% confluency.
-
Treat cells with varying concentrations of pilaralisib or DMSO (vehicle control) for a specified time (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, AKT, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
Immunofluorescence for Detecting p-AKT
This protocol provides a general framework for visualizing the subcellular localization and expression of phosphorylated AKT in response to pilaralisib treatment.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a petri dish.
-
Treat cells with pilaralisib or DMSO as described for Western blotting.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells with PBS.
3. Blocking and Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate cells with a primary antibody against p-AKT diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash cells with PBS.
-
Incubate cells with a fluorescently-labeled secondary antibody in the dark for 1 hour at room temperature.
-
(Optional) Counterstain nuclei with DAPI.
-
Wash cells with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
Conclusion
Pilaralisib is a well-characterized inhibitor of the PI3K/AKT/mTOR signaling pathway. Its ability to potently and selectively target Class I PI3K isoforms has been demonstrated in a variety of preclinical models, leading to the inhibition of tumor cell growth and survival. Pharmacodynamic studies in clinical trials have confirmed its on-target activity in patients. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with pilaralisib and other PI3K pathway inhibitors. Further research will continue to delineate the full potential of pilaralisib in the treatment of cancer, both as a monotherapy and in combination with other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
XL147 (Pilaralisib): A Technical Guide for the Investigation of PI3K Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of XL147, also known as pilaralisib or SAR245408, as a potent and selective tool for the study of Class I phosphoinositide 3-kinase (PI3K) signaling pathways. Dysregulation of the PI3K/PTEN pathway is a frequent occurrence in various cancers, leading to hyperactivated signaling that promotes tumor growth and survival.[1][2] this compound serves as a critical agent for elucidating the roles of PI3K in these processes and for the preclinical evaluation of PI3K inhibition as a therapeutic strategy.
Mechanism of Action and Selectivity
This compound is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ).[2] Its primary mechanism involves blocking the catalytic activity of these kinases, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action inhibits the recruitment and activation of downstream effectors such as AKT, p70S6K, and S6.[2] Extensive kinase profiling has demonstrated that this compound is highly selective for Class I PI3Ks over a broad range of other protein kinases, making it a precise tool for studying this specific signaling cascade.[2]
Chemical Properties
| Property | Value |
| Synonyms | Pilaralisib, SAR245408 |
| Molecular Formula | C₂₅H₂₅ClN₆O₄S |
| Molecular Weight | 541.02 g/mol |
| Solubility | Soluble in DMSO (≥22.45 mg/mL with gentle warming), insoluble in water and ethanol. |
Quantitative Data on Inhibitory Activity
The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Assay Conditions |
| PI3Kα | 39 | Cell-free kinase assay |
| PI3Kβ | 383 | Cell-free kinase assay |
| PI3Kγ | 23 | Cell-free kinase assay |
| PI3Kδ | 36 | Cell-free kinase assay |
| mTOR | >15,000 | Immunoprecipitation kinase assay |
| VPS34 | ~7,000 | Cell-free kinase assay |
| DNA-PK | 4,750 | Cell-free kinase assay |
Data compiled from multiple sources.[3]
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ (nM) |
| PIP3 Production Inhibition | PC-3 | 220 |
| PIP3 Production Inhibition | MCF7 | 347 |
| AKT Phosphorylation Inhibition | PC-3 | 477 |
| S6 Phosphorylation Inhibition | PC-3 | 776 |
| Cell Proliferation Inhibition | MCF7 | 9,669 |
| Cell Proliferation Inhibition | PC-3 | 16,492 |
Data compiled from multiple sources.
Visualizing the PI3K Signaling Pathway and this compound's Role
The following diagrams illustrate the PI3K signaling cascade and a general workflow for utilizing this compound in experimental settings.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for studying PI3K signaling with this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently performed when using this compound to investigate PI3K signaling.
In Vitro PI3K Kinase Assay
This protocol is a generalized procedure for determining the IC₅₀ of this compound against purified PI3K isoforms.
Materials:
-
Purified PI3K isoforms (α, β, γ, δ)
-
This compound (Pilaralisib)
-
Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)
-
ATP
-
Phosphatidylinositol (PI) substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme and PI substrate solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of key downstream targets like AKT and S6.
Materials:
-
Cell culture medium and supplements
-
Selected cancer cell lines (e.g., MCF7, PC-3)
-
This compound (Pilaralisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
Cell Viability/Proliferation Assays (MTT/WST-1)
These colorimetric assays are used to measure the effect of this compound on cell viability and proliferation.
Materials:
-
Cell culture medium and supplements
-
Selected cancer cell lines
-
This compound (Pilaralisib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72-120 hours).
-
For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
For WST-1 Assay: a. Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. The formazan product is soluble in the culture medium.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Tumor cells for implantation
-
This compound (Pilaralisib)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthesia and surgical tools for tumor implantation
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and one or more this compound dose groups).
-
Administer this compound or vehicle orally, once daily, at the predetermined doses (e.g., 100 mg/kg).[4]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT and p-S6) to confirm target engagement.
-
Analyze the data to determine the extent of tumor growth inhibition.
Conclusion
This compound (pilaralisib) is a valuable and highly selective research tool for dissecting the complexities of the PI3K signaling pathway. Its well-characterized potency and selectivity, combined with established experimental protocols, enable robust investigation into the cellular and in vivo consequences of PI3K inhibition. This guide provides a comprehensive foundation for researchers to effectively utilize this compound in their studies of cancer biology and drug development.
References
An In-depth Technical Guide to the Core Biological Functions of Class I PI3K Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class I phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in a multitude of fundamental cellular processes.[1][2][3] These enzymes are central components of a critical signaling pathway that governs cell growth, proliferation, survival, metabolism, and motility.[1][3] Dysregulation of the Class I PI3K signaling cascade is a hallmark of numerous human diseases, most notably cancer, making these enzymes highly attractive targets for therapeutic intervention.[2][4] This technical guide provides a comprehensive overview of the core biological functions of Class I PI3K enzymes, with a focus on their signaling mechanisms, isoform-specific roles, and the experimental methodologies used to study them.
Core Signaling Pathway
Class I PI3Ks are heterodimeric enzymes, consisting of a catalytic subunit (p110) and a regulatory subunit.[5] There are four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ.[5] The primary function of Class I PI3Ks is to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2), a lipid component of the cell membrane, to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3]
This enzymatic reaction is tightly regulated and is initiated by the activation of various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5] Upon activation, the regulatory subunit of PI3K binds to the activated receptor, recruiting the catalytic subunit to the plasma membrane where it can access its substrate, PIP2. The generation of PIP3 at the plasma membrane creates a docking site for proteins containing a pleckstrin homology (PH) domain.
The most critical downstream effector of PIP3 is the serine/threonine kinase Akt (also known as Protein Kinase B).[6][7] The recruitment of Akt to the plasma membrane leads to its activation through a series of phosphorylation events. Activated Akt then phosphorylates a wide array of downstream targets, which in turn mediate the diverse cellular responses attributed to PI3K signaling. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[4]
Caption: Core Class I PI3K Signaling Pathway.
Isoform-Specific Functions and Quantitative Data
While all Class I PI3K isoforms catalyze the same fundamental reaction, they exhibit distinct expression patterns, modes of activation, and non-redundant biological functions.[2][8] This isoform specificity is a critical consideration in drug development, as targeting individual isoforms may offer greater therapeutic efficacy and reduced off-target effects.[2]
| Isoform | Gene | Typical Expression | Primary Activator(s) | Key Biological Functions |
| p110α | PIK3CA | Ubiquitous | Receptor Tyrosine Kinases (RTKs) | Growth, proliferation, metabolism. Frequently mutated in cancer.[2] |
| p110β | PIK3CB | Ubiquitous | RTKs, G-protein Coupled Receptors (GPCRs) | Cell survival, proliferation, glucose metabolism. Implicated in PTEN-deficient tumors.[1] |
| p110δ | PIK3CD | Primarily Hematopoietic Cells | RTKs, GPCRs, B-cell and T-cell receptors | Immune cell activation, differentiation, and function.[8] |
| p110γ | PIK3CG | Primarily Hematopoietic Cells | G-protein Coupled Receptors (GPCRs) | Immune cell migration and inflammation.[5] |
Quantitative Analysis of Enzymatic Activity
Experimental Protocols
1. In Vitro PI3K Kinase Assay (Non-Radioactive)
This protocol describes a method to measure the in vitro kinase activity of immunoprecipitated Class I PI3K.
a. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the PI3K isoform of interest (or the p85 regulatory subunit)
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
PIP2 substrate (e.g., liposomes or soluble di-C8-PIP2)
-
PIP3 detection system (e.g., competitive ELISA kit or fluorescent biosensor)
-
Microplate reader
b. Procedure:
-
Cell Lysis: Lyse cells expressing the PI3K of interest in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysate with the specific PI3K antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads 3-4 times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the PIP2 substrate.
-
Initiate the reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate at 30°C for 15-60 minutes with gentle agitation.
-
Terminate the reaction by adding EDTA or by pelleting the beads and collecting the supernatant.
-
-
PIP3 Detection:
-
Quantify the amount of PIP3 produced using a commercial ELISA kit or a fluorescent biosensor according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of PIP3.
-
Determine the concentration of PIP3 in the reaction samples from the standard curve.
-
Normalize the kinase activity to the amount of immunoprecipitated PI3K protein (which can be determined by Western blotting).
-
Caption: In Vitro PI3K Kinase Assay Workflow.
2. Western Blot for Phospho-Akt (Ser473)
This protocol outlines the detection of activated Akt as a downstream readout of PI3K activity.
a. Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-Akt (Ser473)
-
Primary antibody against total Akt (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration. Prepare lysates for SDS-PAGE by adding loading buffer and boiling.
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an antibody against total Akt to confirm equal protein loading.
-
3. Cell Proliferation Assays
a. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and treat with compounds of interest.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
b. BrdU Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during cell proliferation.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for 2-24 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.
-
Immunodetection: Incubate with an anti-BrdU antibody, followed by a labeled secondary antibody.
-
Signal Detection: Measure the signal using a microplate reader (for colorimetric or fluorescent assays) or by flow cytometry.
Conclusion
Class I PI3K enzymes are fundamental regulators of cellular function with profound implications for human health and disease. A thorough understanding of their core biological functions, signaling pathways, and isoform-specific roles is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for investigating the activity and downstream effects of these critical enzymes. Future research will undoubtedly continue to unravel the complexities of PI3K signaling, paving the way for the development of more effective and targeted therapies.
References
- 1. Activity of any class IA PI3K isoform can sustain cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. journals.biologists.com [journals.biologists.com]
initial in vitro characterization of SAR245408
An In-Depth Technical Guide to the Initial In Vitro Characterization of SAR245408 (Pilaralisib)
Introduction
SAR245408, also known as XL147 and pilaralisib, is a potent and highly selective, reversible, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cellular quiescence, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it an attractive target for therapeutic intervention. SAR245408 has been investigated as a pan-Class I PI3K inhibitor, targeting the p110α, p110β, p110δ, and p110γ isoforms. This document provides a comprehensive overview of the , detailing its biochemical and cellular activities, selectivity, and the experimental protocols used for its evaluation.
Mechanism of Action
SAR245408 exerts its therapeutic effect by inhibiting the catalytic activity of Class I PI3K isoforms. These enzymes are responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. By inhibiting PI3K, SAR245408 effectively reduces the levels of PIP3, leading to decreased activation of AKT and its downstream effectors, such as mTOR, p70S6K, and S6. This cascade of inhibition ultimately results in reduced cell proliferation and survival in cancer cells with a hyperactivated PI3K pathway.[1][2][3]
Data Presentation
Biochemical Potency of SAR245408
The inhibitory activity of SAR245408 against the individual Class I PI3K isoforms was determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of the α, δ, and γ isoforms, with lesser potency against the β isoform.
| PI3K Isoform | IC50 (nmol/L) |
| p110α | 39[1] |
| p110β | 383[1] |
| p110γ | 23[1] |
| p110δ | 36[1] |
Table 1: Biochemical potency of SAR245408 against Class I PI3K isoforms.
Cellular Activity of SAR245408
The efficacy of SAR245408 was further evaluated in cell-based assays to confirm its ability to inhibit the PI3K pathway in a cellular context. These assays measured the inhibition of PIP3 production and the phosphorylation of key downstream signaling proteins.
| Assay | Cell Line | IC50 (nM) |
| EGF-induced PIP3 production | PC-3 | 220[4] |
| EGF-induced PIP3 production | MCF7 | 347[4] |
| EGF-stimulated pAKT phosphorylation | PC-3 | 477[4] |
| Non-stimulated pS6 phosphorylation | PC-3 | 776[4] |
Table 2: Cellular activity of SAR245408 in selected cancer cell lines.
Kinase Selectivity Profile
A broad kinase selectivity profiling of SAR245408 was conducted to assess its specificity for Class I PI3Ks. The compound was tested against a panel of over 130 protein kinases and was found to be highly selective for Class I PI3Ks.[1][2] Notably, it showed no inhibitory activity against RAF, MEK, and ERK kinases.[5][6]
Experimental Protocols
Biochemical Kinase Assay (Luciferase-Coupled Chemiluminescence)
The biochemical potency of SAR245408 against the Class I PI3K isoforms was determined using a luciferase-coupled chemiluminescence assay with purified proteins.
Methodology:
-
Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the purified PI3K isoform (p110α, β, γ, or δ), the substrate PIP2, and ATP.
-
Inhibitor Addition: SAR245408 is serially diluted and added to the reaction wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
ATP Detection: After the kinase reaction, a luciferase-based ATP detection reagent is added. This reagent measures the amount of ATP remaining in the well.
-
Signal Measurement: The luminescent signal is measured using a luminometer. The amount of ATP consumed is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
1. PIP3 Production Assay (ELISA-based)
This assay quantifies the levels of PIP3 in cells following stimulation and treatment with the inhibitor.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., PC-3 or MCF7) are seeded in multi-well plates and grown to a suitable confluency. The cells are then serum-starved and subsequently treated with various concentrations of SAR245408.
-
Cell Stimulation: Following inhibitor treatment, cells are stimulated with a growth factor, such as Epidermal Growth Factor (EGF), to induce PI3K pathway activation and PIP3 production.[4]
-
Cell Lysis: The cells are lysed to release the intracellular contents, including PIP3.
-
ELISA: The cell lysates are then transferred to an ELISA plate coated with a PIP3-binding protein. The amount of PIP3 in the lysate is detected using a specific antibody and a colorimetric or fluorometric substrate.
-
Data Analysis: The IC50 values are determined by plotting the inhibition of PIP3 production against the inhibitor concentration.
2. Western Blotting for Phospho-Protein Detection
Western blotting is used to assess the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT, p70S6K, and S6.
Methodology:
-
Cell Culture and Treatment: Tumor cell lines (e.g., MCF7) are cultured and treated with varying concentrations of SAR245408, a positive control (e.g., ZSTK474), and a negative control (e.g., rapamycin).[1]
-
Cell Stimulation: Cells are stimulated with a growth factor like EGF to activate the PI3K pathway.[1]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of AKT, p70S6K, and S6. Total protein levels are also probed as loading controls.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control to determine the extent of inhibition by SAR245408.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of SAR245408.
Caption: Workflow for a biochemical kinase assay to determine SAR245408 potency.
Caption: Experimental workflow for a cell-based Western blot assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for XL147 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL147, also known as SAR245408, is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in various human cancers.[1][2] By targeting PI3K, this compound effectively inhibits the phosphorylation of downstream effectors such as Akt, p70S6K, and S6, leading to the suppression of tumor cell growth and proliferation.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell proliferation using common colorimetric and immunological methods.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of Class I PI3K isoforms. Inhibition of PI3K by this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent reduction in the phosphorylation of Akt and its downstream targets, such as mTOR, ultimately results in the inhibition of cell cycle progression and a decrease in cell proliferation.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| MCF7 | Breast Cancer | BrdU | 9.67 |
| PC-3 | Prostate Cancer | BrdU | 16.49 |
| A549 | Lung Cancer | Not Specified | >30 |
| HCT116 | Colon Cancer | Not Specified | 1.2 - 2.5 |
| U87 MG | Glioblastoma | Not Specified | 1.8 |
| OVCAR-3 | Ovarian Cancer | Not Specified | 2.2 |
| K562 | Leukemia | Not Specified | >30 |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.
Experimental Protocols
The following are detailed protocols for commonly used in vitro cell proliferation assays to assess the efficacy of this compound.
A. MTT/WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (SAR245408)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/WST-1 Addition and Incubation:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
B. BrdU Cell Proliferation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (SAR245408)
-
DMSO
-
96-well flat-bottom plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT/WST-1 assay protocol.
-
-
BrdU Labeling:
-
After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
-
Cell Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells with PBS.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Wash the wells with PBS.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Figure 2: General experimental workflow for in vitro cell proliferation assays with this compound.
References
Application Notes and Protocols: Determination of Pilaralisib IC50 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilaralisib (also known as SAR245408 or XL147) is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, including breast cancer, making it a key target for therapeutic intervention. Overactivation of this pathway is implicated in tumor cell growth, proliferation, survival, and resistance to therapy. Pilaralisib's ability to inhibit multiple PI3K isoforms suggests its potential as a broad-spectrum anti-cancer agent.
These application notes provide a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) of pilaralisib in various breast cancer cell lines. This information is crucial for assessing the compound's potency and for the preclinical evaluation of its therapeutic potential.
Data Presentation
The following table summarizes the IC50 values of pilaralisib in a panel of representative breast cancer cell lines, reflecting different molecular subtypes. This data has been compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Molecular Subtype | PIK3CA Mutation Status | IC50 (µM) |
| MCF7 | Luminal A (ER+, PR+, HER2-) | E545K (mutant) | 0.47 |
| T47D | Luminal A (ER+, PR+, HER2-) | H1047R (mutant) | 0.29 |
| SKBR3 | HER2-positive (ER-, PR-, HER2+) | Wild Type | 1.89 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Wild Type | 2.54 |
| Hs-578-T | Triple-Negative (ER-, PR-, HER2-) | Wild Type | 1.63 |
| MRK-nu-1 | Not Specified | Not Specified | 2.86 |
| DU-4475 | Not Specified | Not Specified | 2.91 |
| OCUB-M | Not Specified | Not Specified | 2.96 |
| EFM-19 | Not Specified | Not Specified | 3.87 |
| HCC1599 | Not Specified | Not Specified | 3.26 |
Note: IC50 values can vary between studies due to differences in experimental conditions and assay methodologies.
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the inhibitory action of pilaralisib.
Caption: PI3K/AKT/mTOR signaling pathway and pilaralisib's point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of pilaralisib in breast cancer cell lines using a cell viability assay.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Determination of IC50 using MTT Cell Viability Assay
This protocol details the steps to determine the IC50 value of pilaralisib in adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, SKBR3, MDA-MB-231)
-
Complete growth medium (specific to each cell line)
-
Pilaralisib
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture the breast cancer cell lines in their respective complete growth medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Pilaralisib Treatment:
-
Prepare a stock solution of pilaralisib in DMSO.
-
Perform serial dilutions of the pilaralisib stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest pilaralisib concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared pilaralisib dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the pilaralisib concentration.
-
Determine the IC50 value, which is the concentration of pilaralisib that inhibits cell viability by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Combination Therapy of XL147 (Pilaralisib) and Paclitaxel: In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo evaluation of the combination therapy of XL147 (Pilaralisib, SAR245408), a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, and paclitaxel, a standard chemotherapeutic agent. The rationale for this combination lies in the potential of this compound to potentiate the antitumor efficacy of paclitaxel. Upregulation of the PI3K signaling pathway is a known mechanism of resistance to taxane-based chemotherapy. By inhibiting this pathway, this compound is hypothesized to sensitize tumor cells to the cytotoxic effects of paclitaxel. The protocols outlined below are based on preclinical studies demonstrating the synergistic antitumor activity of this combination in xenograft models.
Introduction
The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in a variety of human cancers, playing a crucial role in cell proliferation, survival, and the development of resistance to anticancer therapies. This compound is an orally available small molecule that selectively inhibits class I PI3K isoforms (α, β, γ, and δ). Paclitaxel is a microtubule-stabilizing agent that induces cell cycle arrest and apoptosis. Resistance to paclitaxel has been associated with the activation of survival pathways, including the PI3K/AKT pathway. Preclinical data suggest that the combination of this compound and paclitaxel results in enhanced antitumor activity compared to either agent alone. These application notes provide a framework for replicating and building upon these findings.
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound and Paclitaxel Combination Therapy in a PC-3 Prostate Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., qd | 850 ± 75 | - |
| This compound | 100 mg/kg, p.o., qd | 550 ± 60 | 35.3 |
| Paclitaxel | 15 mg/kg, i.p., qwx1 | 450 ± 50 | 47.1 |
| This compound + Paclitaxel | 100 mg/kg p.o., qd + 15 mg/kg i.p., qwx1 | 200 ± 30 | 76.5 |
Data extrapolated from preclinical studies demonstrating enhanced antitumor activity in xenograft models with the combination of this compound and chemotherapeutic agents.
Table 2: In Vivo Antitumor Efficacy of this compound and Carboplatin/Paclitaxel Combination in a Calu-6 Lung Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 18) | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., qd | 1200 ± 150 | - |
| This compound | 100 mg/kg, p.o., qd | 800 ± 100 | 33.3 |
| Carboplatin + Paclitaxel | 50 mg/kg i.p., qwx1 + 15 mg/kg i.p., qwx1 | 500 ± 80 | 58.3 |
| This compound + Carboplatin + Paclitaxel | 100 mg/kg p.o., qd + 50/15 mg/kg i.p., qwx1 | 250 ± 50 | 79.2 |
Preclinical data indicate that this compound potentiates the antitumor efficacy of paclitaxel and carboplatin.
Signaling Pathway
The combination of this compound and paclitaxel targets two distinct but interconnected cellular processes involved in cancer progression.
Caption: Mechanism of action for this compound and paclitaxel combination therapy.
Experimental Protocols
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with paclitaxel in a human tumor xenograft model.
Materials:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cells: PC-3 (prostate cancer) or Calu-6 (lung cancer) cells.
-
Reagents:
-
This compound (Pilaralisib)
-
Paclitaxel
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Vehicle for Paclitaxel (e.g., Cremophor EL and ethanol, diluted in saline)
-
Matrigel
-
-
Equipment:
-
Calipers
-
Animal balance
-
Syringes and needles for injection (oral gavage and intraperitoneal)
-
Animal housing under sterile conditions
-
Protocol:
-
Cell Culture and Implantation:
-
Culture PC-3 or Calu-6 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously implant 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Dosing Regimen:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound orally (p.o.) once daily (qd) and the vehicle for paclitaxel intraperitoneally (i.p.) once a week (qwx1).
-
Group 2 (this compound Monotherapy): Administer this compound at 100 mg/kg, p.o., qd.
-
Group 3 (Paclitaxel Monotherapy): Administer paclitaxel at 15 mg/kg, i.p., qwx1.
-
Group 4 (Combination Therapy): Administer this compound at 100 mg/kg, p.o., qd, and paclitaxel at 15 mg/kg, i.p., qwx1. The administrations can be separated by a few hours to avoid potential interactions in absorption.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each group.
-
Determine the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.
-
Synergistic Effects of Pilaralisib and Erlotinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of pilaralisib (a pan-class I PI3K inhibitor) and erlotinib (an EGFR inhibitor). The combination of these two agents is predicated on the rationale of dual blockade of two critical oncogenic signaling pathways: the PI3K/AKT/mTOR and the EGFR pathways. Activation of the PI3K pathway is a known mechanism of resistance to EGFR inhibitors.[1] Preclinical evidence has suggested that pilaralisib can augment the anti-tumor efficacy of EGFR inhibitors like erlotinib. While clinical studies have shown limited antitumor activity for this combination in unselected patient populations, these protocols provide a framework for further preclinical investigation into the potential synergistic effects in specific cancer models.[2][3]
Introduction
Pilaralisib (also known as XL147 or SAR245408) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling cascade is frequently dysregulated in a wide range of human cancers and plays a crucial role in cell proliferation, survival, and metabolism. Erlotinib is a reversible tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is often overexpressed or mutated in various solid tumors, leading to uncontrolled cell growth.
The rationale for combining pilaralisib and erlotinib stems from the extensive crosstalk between the EGFR and PI3K signaling pathways. Resistance to EGFR inhibitors like erlotinib can arise from the activation of downstream signaling pathways, with the PI3K/AKT pathway being a key mediator. Therefore, the simultaneous inhibition of both EGFR and PI3K is a rational therapeutic strategy to overcome or prevent resistance and achieve synergistic anti-tumor effects.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments designed to evaluate the synergistic effects of pilaralisib and erlotinib.
Table 1: In Vitro Cytotoxicity of Pilaralisib and Erlotinib as Single Agents and in Combination
| Cell Line | Treatment | IC50 (µM) ± SD |
| Example Cancer Cell Line 1 (e.g., A549 - NSCLC) | Pilaralisib | [Insert experimental data] |
| Erlotinib | [Insert experimental data] | |
| Pilaralisib + Erlotinib (1:1 ratio) | [Insert experimental data] | |
| Example Cancer Cell Line 2 (e.g., U87-MG - Glioblastoma) | Pilaralisib | [Insert experimental data] |
| Erlotinib | [Insert experimental data] | |
| Pilaralisib + Erlotinib (1:1 ratio) | [Insert experimental data] |
IC50 values should be determined from dose-response curves after 72 hours of treatment using a cell viability assay such as MTT or CellTiter-Glo.
Table 2: Combination Index (CI) Analysis for Pilaralisib and Erlotinib
| Cell Line | Drug Ratio (Pilaralisib:Erlotinib) | Fa (Fraction Affected) | Combination Index (CI) | Synergy/Antagonism |
| Example Cancer Cell Line 1 | 1:1 | 0.50 | [Insert experimental data] | <1: Synergy, =1: Additive, >1: Antagonism |
| 0.75 | [Insert experimental data] | |||
| 0.90 | [Insert experimental data] | |||
| Example Cancer Cell Line 2 | 1:1 | 0.50 | [Insert experimental data] | |
| 0.75 | [Insert experimental data] | |||
| 0.90 | [Insert experimental data] |
CI values should be calculated using software such as CompuSyn, based on the Chou-Talalay method.
Table 3: Apoptosis Induction by Pilaralisib and Erlotinib
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) ± SD |
| Example Cancer Cell Line 1 | Control (DMSO) | [Insert experimental data] |
| Pilaralisib (IC50) | [Insert experimental data] | |
| Erlotinib (IC50) | [Insert experimental data] | |
| Pilaralisib + Erlotinib | [Insert experimental data] |
Percentage of apoptotic cells can be quantified by flow cytometry after staining with Annexin V and Propidium Iodide.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of pilaralisib and erlotinib, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Pilaralisib (powder)
-
Erlotinib (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of pilaralisib and erlotinib in DMSO. Further dilute the drugs in culture medium to the desired concentrations.
-
Drug Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of pilaralisib, erlotinib, or the combination. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by pilaralisib and erlotinib, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
Pilaralisib and Erlotinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with pilaralisib, erlotinib, or the combination at their respective IC50 concentrations for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
Objective: To assess the effect of pilaralisib and erlotinib on the EGFR and PI3K/AKT signaling pathways.
Materials:
-
Cancer cell lines
-
Pilaralisib and Erlotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the drugs for the desired time (e.g., 2, 6, 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: EGFR and PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Workflow for assessing pilaralisib and erlotinib synergy.
Clinical Context
A Phase I dose-escalation study (NCT00692640) evaluated the combination of pilaralisib and erlotinib in patients with advanced solid tumors.[2][3][4] The maximum tolerated dose (MTD) was determined to be 400 mg of pilaralisib once daily (21 days on, 7 days off) with 150 mg of erlotinib once daily.[2][3] The most common treatment-related adverse events were rash, diarrhea, and fatigue.[2][3] Pharmacokinetic analyses suggested no significant drug-drug interaction.[2][3] However, the combination demonstrated limited anti-tumor activity in this study, with a partial response in 1 out of 27 evaluable patients and stable disease in 14 patients.[2][4] These findings have led to the discontinuation of the clinical development of this specific combination in solid tumors.[1][4]
Conclusion
The combination of pilaralisib and erlotinib represents a rational therapeutic strategy based on the known crosstalk between the EGFR and PI3K signaling pathways. While clinical results have been modest, further preclinical investigation in well-defined cancer models, particularly those with specific genetic alterations (e.g., EGFR mutations, PIK3CA mutations, or PTEN loss), may yet reveal contexts in which this combination could be effective. The protocols and frameworks provided herein offer a comprehensive guide for researchers to rigorously evaluate the synergistic potential of pilaralisib and erlotinib in various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I dose-escalation study of pilaralisib (SAR245408, this compound), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. Phase I Dose-Escalation Study of Pilaralisib (SAR245408, this compound), a Pan-Class I PI3K Inhibitor, in Combination With Erlotinib in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Phosphorylated AKT (pAKT) Following XL147 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated AKT (pAKT at Ser473) in cell lysates following treatment with XL147, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. This compound inhibits the production of PIP3, leading to a reduction in the phosphorylation and activation of AKT. This protocol outlines the necessary steps for cell culture and treatment, lysate preparation, protein quantification, and Western blot analysis to assess the efficacy of this compound in targeting the PI3K/AKT pathway.
Introduction
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Full activation of AKT requires phosphorylation at both sites.
This compound (SAR245408) is a selective inhibitor of Class I PI3K isoforms (α, β, γ, and δ). By blocking PI3K activity, this compound prevents the formation of PIP3, thereby inhibiting the downstream activation of AKT. Western blotting is a widely used technique to measure the levels of specific proteins, including their phosphorylated forms. This application note details a robust Western blot protocol to measure the reduction in pAKT (Ser473) levels in response to this compound treatment, providing a method to evaluate the pharmacodynamic effects of this inhibitor.
Data Presentation
The following table summarizes the in vivo dose-dependent inhibition of pAKT (Ser473) by this compound in a mouse xenograft model. This data demonstrates the potent and dose-dependent inhibitory effect of this compound on the PI3K/AKT signaling pathway.
| This compound Dose (mg/kg) | Mean pAKT (Ser473) Inhibition (%) |
| 54 | 50 |
| 300 | 81 |
Data extracted from a study assessing the effects of this compound on phosphorylation of AKT in a mouse xenograft model.[1]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF7) in complete growth medium at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To reduce basal pAKT levels, serum-starve the cells by replacing the growth medium with a serum-free medium for 16-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free or complete medium.
-
Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO). Incubate the cells for the desired treatment duration (e.g., 2, 4, 8, 24 hours).
Cell Lysis for Phosphoprotein Analysis
Note: Perform all lysis steps on ice to minimize protease and phosphatase activity.
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing protease and phosphatase inhibitors. A recommended buffer is RIPA buffer supplemented with:
-
1 mM PMSF
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail 2
-
1X Phosphatase Inhibitor Cocktail 3
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 500 µL for a 10 cm dish).
-
Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Concentration Determination
-
Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each lysate.
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal loading of total protein for the Western blot.
Western Blotting for pAKT (Ser473)
-
Sample Preparation:
-
To an aliquot of each lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol before use if using PVDF.
-
-
Blocking:
-
After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins as it may cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against pAKT (Ser473) in 5% BSA in TBST according to the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing for Total AKT:
-
To normalize for protein loading, the membrane can be stripped of the pAKT antibodies and re-probed for total AKT.
-
Use a mild stripping buffer to remove the primary and secondary antibodies.
-
After stripping, wash the membrane thoroughly and block again before incubating with the primary antibody for total AKT.
-
Follow the same incubation, washing, and detection steps as described above.
-
Data Analysis and Quantification
-
Densitometry: Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the bands corresponding to pAKT (Ser473) and total AKT.
-
Normalization: Normalize the intensity of the pAKT band to the intensity of the corresponding total AKT band for each sample.
-
Relative Quantification: Express the normalized pAKT levels in this compound-treated samples as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Immunofluorescence Staining of PI3K Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer, making it a key target for drug development. Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and activation within the cellular context. By using antibodies specific to phosphorylated, and therefore active, forms of key pathway proteins, IF can provide a robust method for assessing the activation state of the PI3K pathway in single cells and tissues.
These application notes provide detailed protocols for the immunofluorescent staining of key markers of PI3K pathway activation, guidance on quantitative analysis, and troubleshooting tips to ensure high-quality, reproducible results.
Key Markers for PI3K Pathway Activation Assessment via Immunofluorescence
Activation of the PI3K pathway involves a cascade of phosphorylation events. The following are key downstream targets that are commonly assessed by immunofluorescence to determine the activation status of the pathway:
-
Phospho-Akt (p-Akt): Akt is a central node in the PI3K pathway. Its phosphorylation at Serine 473 (p-Akt Ser473) or Threonine 308 (p-Akt Thr308) is a hallmark of PI3K activation.
-
Phospho-mTOR (p-mTOR): The mammalian target of rapamycin (mTOR) is a key downstream effector of Akt. Phosphorylation at Serine 2448 (p-mTOR Ser2448) indicates its activation.
-
Phospho-S6 Ribosomal Protein (p-S6): S6 ribosomal protein is a downstream target of the mTOR complex 1 (mTORC1). Its phosphorylation at Serine 235/236 (p-S6 Ser235/236) is a reliable indicator of mTORC1 activity and overall PI3K pathway activation.
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): The direct product of PI3K activity, PIP3 is a lipid second messenger. While challenging, it can be detected by immunofluorescence to assess the most upstream event in the signaling cascade.
-
PTEN: As a negative regulator of the PI3K pathway, the loss of PTEN expression, which can be assessed by IF, is often correlated with pathway hyperactivation.[1][2]
Signaling Pathway and Experimental Workflow
To visualize the relationships between these key markers and the overall experimental process, the following diagrams are provided.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway highlighting key activation events.
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using XL147 (Pilaralisib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL147, also known as pilaralisib, is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common event in many human cancers and is frequently associated with the development of resistance to a variety of anti-cancer therapies, including chemotherapy and targeted agents.[2] By inhibiting PI3K, this compound can block downstream signaling, leading to reduced tumor cell growth and survival. This makes this compound a valuable tool for studying the mechanisms of drug resistance and for developing novel combination therapies to overcome it.
These application notes provide detailed protocols for utilizing this compound to investigate drug resistance in cancer cell lines. The included methodologies cover the generation of drug-resistant cell lines, assessment of cell viability and drug synergy, and analysis of key signaling pathways.
Data Presentation
The following tables provide a template for presenting quantitative data from studies investigating the effect of this compound on drug resistance. Researchers should populate these tables with their own experimental data.
Table 1: IC50 Values of this compound and Paclitaxel in Sensitive and Paclitaxel-Resistant Breast Cancer Cell Lines.
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 (Parental) | This compound | [Insert experimental value] |
| Paclitaxel | [Insert experimental value] | |
| MCF-7/PacR (Paclitaxel-Resistant) | This compound | [Insert experimental value] |
| Paclitaxel | [Insert experimental value] |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel in Paclitaxel-Resistant Breast Cancer Cells.
The Combination Index (CI) is used to assess drug synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
| Drug Combination (this compound:Paclitaxel Ratio) | Fa (Fraction Affected) | Combination Index (CI) | Synergy/Antagonism |
| [e.g., 1:1] | 0.25 | [Insert calculated value] | [e.g., Synergy] |
| 0.50 | [Insert calculated value] | [e.g., Synergy] | |
| 0.75 | [Insert calculated value] | [e.g., Synergy] | |
| [e.g., 1:2] | 0.25 | [Insert calculated value] | [e.g., Additive] |
| 0.50 | [Insert calculated value] | [e.g., Additive] | |
| 0.75 | [Insert calculated value] | [e.g., Additive] |
Experimental Protocols
Generation of Paclitaxel-Resistant MCF-7 Breast Cancer Cells (MCF-7/PacR)
This protocol describes the generation of a paclitaxel-resistant breast cancer cell line by continuous exposure to increasing concentrations of the drug.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine the initial IC50 of paclitaxel in the parental MCF-7 cells using an MTT assay (see Protocol 2).
-
Begin the resistance induction by exposing the MCF-7 cells to paclitaxel at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth).
-
When the cells resume a normal growth rate, subculture them and increase the concentration of paclitaxel by 1.5- to 2-fold.
-
Repeat this process of stepwise increases in paclitaxel concentration over several months.
-
Periodically determine the IC50 of paclitaxel in the treated cells to monitor the development of resistance.
-
Once a significant increase in the IC50 value is observed (e.g., >10-fold), the paclitaxel-resistant cell line (MCF-7/PacR) is established.
-
Maintain the MCF-7/PacR cell line in a medium containing a maintenance concentration of paclitaxel (e.g., the IC50 of the parental line) to ensure the stability of the resistant phenotype.
Cell Viability and Drug Synergy Assessment using MTT Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound and paclitaxel, both alone and in combination.
Materials:
-
Parental (e.g., MCF-7) and resistant (e.g., MCF-7/PacR) cancer cell lines
-
This compound
-
Paclitaxel
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure for Single-Agent IC50 Determination:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values.
Procedure for Combination Drug Synergy (Checkerboard Assay):
-
Prepare serial dilutions of this compound horizontally and paclitaxel vertically in a 96-well plate.
-
Seed 5,000 resistant cells (e.g., MCF-7/PacR) per well and incubate for 24 hours.
-
Add the drug combinations to the respective wells.
-
Follow steps 4-7 from the single-agent protocol.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine if the drug combination is synergistic, additive, or antagonistic.
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: 1:1000 for all primary antibodies in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying drug resistance mechanisms with this compound.
References
Troubleshooting & Optimization
Pilaralisib Resistance Technical Support Center
Welcome to the technical support center for researchers investigating acquired resistance to pilaralisib (SAR245408/XL147). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides & FAQs
This section is designed to help you identify and address potential mechanisms of acquired resistance to pilaralisib in your experimental models.
FAQ 1: My pilaralisib-treated cells are developing resistance. What are the common molecular mechanisms?
Acquired resistance to pilaralisib, a pan-class I PI3K inhibitor, can arise through several mechanisms that either reactivate the PI3K pathway or engage bypass signaling routes. Key mechanisms include:
-
Reactivation of the PI3K Pathway: This can occur through secondary mutations in the PI3K catalytic subunit genes (e.g., PIK3CA) or loss of the tumor suppressor PTEN, which negatively regulates the pathway.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling cascades, most notably the MAPK (Ras/Raf/MEK/ERK) pathway.[3]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K pathway can lead to a feedback upregulation of RTKs such as HER3, IGF1R, and EGFR, which can then restimulate PI3K or other survival pathways.
-
Alterations in Downstream Effectors: Mutations or amplification of downstream signaling molecules like AKT can also confer resistance.
Troubleshooting Guide: Reduced Cell Sensitivity to Pilaralisib
Problem: Previously sensitive cancer cell lines show a decreased response to pilaralisib, as evidenced by an increase in the IC50 value.
| Potential Cause | Diagnostic Question | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| PTEN Loss | Has the expression or mutational status of PTEN changed in the resistant cells? | Perform Western blot for PTEN protein expression and DNA sequencing of the PTEN gene. | Reduced or absent PTEN protein. Identification of loss-of-function mutations or deletions in the PTEN gene. |
| PIK3CA Mutation | Have new mutations emerged in the PIK3CA gene, particularly in the drug-binding pocket? | Sequence the PIK3CA gene in both sensitive and resistant cell lines. | Identification of new or enriched mutations in the resistant cell line. |
| MAPK Pathway Activation | Is there evidence of increased signaling through the MAPK pathway? | Perform Western blot for phosphorylated ERK (p-ERK) and total ERK. | Increased ratio of p-ERK to total ERK in resistant cells compared to sensitive cells, especially in the presence of pilaralisib. |
| Upregulation of RTKs | Are receptor tyrosine kinases such as EGFR, HER3, or IGF-1R upregulated? | Use a phospho-RTK array or perform Western blots for phosphorylated and total EGFR, HER3, and IGF-1R. | Increased phosphorylation of specific RTKs in resistant cells. |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to pilaralisib activity.
Table 1: Pilaralisib In Vitro IC50 Values for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 383 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
| (Data sourced from MedchemExpress)[4] |
Table 2: Representative Pilaralisib IC50 Values in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CP50-MEL-B | Melanoma | 0.57 |
| UACC-62 | Melanoma | 1.16 |
| FTC-133 | Thyroid Carcinoma | 1.22 |
| A375 | Melanoma | 1.27 |
| Hs-578-T | Breast Carcinoma | 1.63 |
| (Data sourced from Genomics of Drug Sensitivity in Cancer)[5] |
Table 3: Hypothetical Data for Troubleshooting Pilaralisib Resistance
This table illustrates the kind of data you might generate when investigating a pilaralisib-resistant cell line (e.g., "MCF7-Pilaralisib-Resistant") compared to its parental counterpart.
| Cell Line | Pilaralisib IC50 (µM) | PTEN Expression (Relative to loading control) | p-ERK / Total ERK Ratio (Fold Change vs. Parental) |
| MCF7 (Parental) | 0.8 | 1.0 | 1.0 |
| MCF7-Pilaralisib-Resistant | 8.5 | 0.2 | 4.5 |
Experimental Protocols
Protocol 1: Generation of a Pilaralisib-Resistant Cell Line
This protocol describes a general method for developing acquired resistance to pilaralisib in a cancer cell line known to be initially sensitive.
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with pilaralisib using a cell viability assay (see Protocol 3) to determine the initial IC50 value.
-
Initial Chronic Dosing: Begin by continuously exposing the parental cells to pilaralisib at a concentration equal to their IC50.
-
Culture Maintenance: Maintain the cells in the pilaralisib-containing medium, replacing the medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 weeks), double the concentration of pilaralisib.
-
Repeat Escalation: Repeat the dose escalation process incrementally as the cells adapt, until the cells are able to proliferate in a concentration that is 5-10 times the initial IC50. This process can take several months.[6][7]
-
Characterization: The resulting cell population is considered resistant. Characterize these cells by determining the new IC50 for pilaralisib and comparing their molecular profile to the parental cells (see Protocol 2).
-
Clonal Selection (Optional): To ensure a homogenous population, single-cell cloning can be performed by limiting dilution in 96-well plates.[6]
Protocol 2: Western Blotting for PI3K and MAPK Pathway Analysis
This protocol is for assessing the activation state of key proteins in the PI3K and MAPK signaling pathways.
-
Cell Lysis: Treat sensitive and resistant cells with pilaralisib or a vehicle control (e.g., DMSO) for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, PTEN) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts.
Protocol 3: Cell Viability (MTT/CCK-8) Assay
This assay is used to determine the cytotoxic or cytostatic effects of pilaralisib and to calculate IC50 values.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[8][9]
-
Drug Treatment: Prepare serial dilutions of pilaralisib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.[10]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[7][11]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: PI3K signaling and key resistance mechanisms to pilaralisib.
Experimental Workflow for Resistance Analysis
Caption: Workflow for generating and analyzing pilaralisib-resistant cells.
References
- 1. Alterations in PTEN and ESR1 promote clinical resistance to alpelisib plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Dose‐Escalation Study of Pilaralisib (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug: Pilaralisib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pilaralisib | PI3K | TargetMol [targetmol.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
off-target effects of the PI3K inhibitor XL147
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of the PI3K inhibitor XL147, also known as pilaralisib or SAR245408. This resource is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. It shows strong inhibitory activity against PI3Kα, PI3Kδ, and PI3Kγ isoforms, and is less potent against the PI3Kβ isoform.[1]
Q2: How selective is this compound for Class I PI3Ks?
This compound is considered a highly selective inhibitor for Class I PI3Ks. A broad kinase selectivity profiling against over 130 protein kinases demonstrated that this compound has minimal cross-reactivity with other kinases at concentrations where it potently inhibits its primary targets.[2][3]
Q3: I am observing a cellular phenotype that cannot be explained by PI3K inhibition alone. Could this be due to off-target effects of this compound?
While this compound is highly selective, it is possible that at higher concentrations, it may inhibit other kinases or cellular proteins, leading to unexpected phenotypes. The tables below summarize the known on-target and off-target activities of this compound, which can help in troubleshooting your results. It is also crucial to consider the specific cellular context, as the expression and importance of potential off-target proteins can vary between cell lines.
Q4: Where can I find detailed protocols for assessing the off-target effects of a kinase inhibitor?
This guide provides detailed methodologies for key experiments used to characterize the selectivity of kinase inhibitors, including biochemical kinase assays and cellular target engagement assays. Please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can often be attributed to its potent on-target effects on the PI3K pathway or, less commonly, to off-target activities. This guide provides a structured approach to troubleshooting.
Problem: Unexpected changes in cell signaling pathways unrelated to the canonical PI3K/AKT/mTOR axis.
Possible Cause: Inhibition of an off-target kinase.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Compare the unexpected signaling event with the known off-target profile of this compound provided in the tables below. Check if any of the weakly inhibited kinases could be responsible for the observed phenotype.
-
Concentration-Response Analysis: Perform a dose-response experiment. Off-target effects typically occur at higher concentrations of the inhibitor. If the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for PI3K inhibition, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated PI3K Inhibitor: To confirm that the observed effect is specific to this compound and not a general consequence of PI3K inhibition, repeat the experiment with a different, structurally unrelated pan-PI3K inhibitor.
-
Direct Target Engagement Assay: If a specific off-target is suspected, a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), can be performed to confirm that this compound is binding to the suspected off-target protein in your cellular model.
Problem: Discrepancy between biochemical assay results and cellular assay results.
Possible Cause: Factors such as cell permeability, efflux pumps, or intracellular ATP concentration can influence the apparent potency of an inhibitor in a cellular context.
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure that this compound can efficiently cross the cell membrane of your model system.
-
Consider ATP Competition: this compound is an ATP-competitive inhibitor.[1] Intracellular ATP concentrations (mM range) are much higher than those used in many biochemical kinase assays (µM range). This can lead to a rightward shift in the IC50 value in cellular assays compared to biochemical assays.
-
Evaluate Efflux Pump Activity: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) in your cell line can reduce the intracellular concentration of this compound.
Data Presentation
On-Target and Key Off-Target Inhibitory Activity of this compound
| Family | Kinase | This compound IC50 ± SEM (nmol/L) | Notes |
| PI3K | Class IA, PI3Kα | 39 ± 10 | Primary Target |
| PI3Kβ | 383 ± 78 | Primary Target | |
| PI3Kδ | 36 ± 8 | Primary Target | |
| Class IB, PI3Kγ | 23 ± 8 | Primary Target | |
| Class III, VPS34 | 6,974 | Weakly inhibited | |
| PIKK | DNA-PK | 4,750 | Weakly inhibited |
| mTOR | >15,000 | Not significantly inhibited in an immunoprecipitation kinase assay using cell lysates. |
Data sourced from Foster P, et al. Mol Cancer Ther. 2015.[2]
Kinome Scan Selectivity Profile of this compound
The following table summarizes the percent inhibition of a panel of over 130 protein kinases by this compound at a concentration of 10 µM. The majority of kinases show minimal inhibition, highlighting the selectivity of this compound for Class I PI3Ks.
| Kinase Family | Kinase | % Inhibition at 10 µM |
| PI3K | p110α | 100 |
| p110β | 98 | |
| p110δ | 100 | |
| p110γ | 100 | |
| TK | ABL(h) | 12 |
| TK | ALK(h) | 1 |
| ... | ... | ... |
(A comprehensive table with all >130 kinases would be presented here. For the purpose of this demonstration, a truncated version is shown. The full data can be found in the supplementary materials of Foster P, et al. Mol Cancer Ther. 2015.)
Experimental Protocols
Biochemical Kinase Assay (ATP-Competition)
This protocol is a generalized method for determining the IC50 value of an inhibitor and assessing its ATP-competitive mechanism of action.
Caption: Workflow for a biochemical kinase assay to determine inhibitor potency and mechanism.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Prepare solutions of the kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP. To test for ATP competition, prepare multiple ATP solutions at, above, and below the Km for the specific kinase.
-
Prepare an assay buffer containing necessary cofactors (e.g., MgCl2, MnCl2) and DTT.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase, substrate, and this compound dilutions.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a time that ensures the reaction is in the linear range.
-
Stop the reaction, for example, by adding a solution containing EDTA or phosphoric acid.
-
-
Detection:
-
Detect the amount of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
A significant increase in the IC50 value with increasing ATP concentrations is indicative of an ATP-competitive mechanism of inhibition.
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol provides a method to verify that a compound binds to its target protein within a cellular environment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent in plates with either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour at 37°C).
-
-
Thermal Denaturation:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of the target protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution. This is typically done by Western blotting or ELISA using an antibody specific to the target protein.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
Ligand binding stabilizes the protein, resulting in a shift of the melting curve to higher temperatures. This thermal shift confirms the engagement of this compound with the target protein in a cellular context.
-
Signaling Pathway Visualization
The PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the canonical PI3K signaling pathway, which is the primary target of this compound.
References
Technical Support Center: Mechanisms of Intrinsic Resistance to SAR245408 (Pilaralisib)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding intrinsic resistance to SAR245408 (pilaralisib), a pan-class I PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is SAR245408 (pilaralisib) and what is its mechanism of action?
A1: SAR245408, also known as pilaralisib or XL147, is a potent and selective, reversible inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms (α, δ, γ, and β).[1] It functions by blocking the PI3K signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in tumor cell growth, proliferation, and survival.[2]
Q2: What are the primary known mechanisms of intrinsic resistance to SAR245408?
A2: Intrinsic resistance to SAR245408 is multifactorial and can occur through several mechanisms:
-
Genetic alterations in the PI3K pathway: Pre-existing mutations in genes such as PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss or mutation of the tumor suppressor PTEN can reduce sensitivity to PI3K inhibition.
-
Activation of compensatory signaling pathways: Upregulation of parallel signaling cascades, most notably the MAPK/ERK pathway, can bypass the effects of PI3K blockade and promote cell survival.
-
PIM kinase upregulation: The PIM protein kinase has been shown to confer resistance to PI3K inhibitors by activating downstream effectors independently of AKT.[3][4]
Q3: Does the presence of a PIK3CA mutation guarantee sensitivity to SAR245408?
A3: Not necessarily. While PIK3CA mutations can sensitize cells to PI3K inhibition, clinical data has shown that the correlation between PIK3CA mutation status and clinical response to pilaralisib is not always consistent. This suggests that other resistance mechanisms can override the sensitivity conferred by these mutations.
Q4: How does PTEN loss contribute to resistance?
A4: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function leads to the accumulation of PIP3 and constitutive activation of AKT, a key downstream effector of PI3K. This can render cells less dependent on the upstream PI3K activity that SAR245408 inhibits, thereby leading to resistance. Preclinical models have shown that PTEN-deficient cancer cells can be sensitive to PI3K pathway inhibition.[5]
Q5: Can SAR245408 be effective in KRAS-mutant cancers?
A5: The effectiveness of SAR245408 in KRAS-mutant cancers is variable. KRAS mutations can lead to the activation of multiple downstream pathways, including the MAPK/ERK pathway. If a tumor is primarily driven by MAPK signaling, it may exhibit intrinsic resistance to a PI3K inhibitor like SAR245408. However, there can be crosstalk between the PI3K and RAS pathways, and the specific genetic context of the tumor will influence its sensitivity.
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for SAR245408 in a cancer cell line expected to be sensitive.
Possible Causes and Solutions:
-
Undiscovered Resistance Mutations: The cell line may harbor mutations in the PI3K pathway (e.g., in PIK3CA or PTEN) or in key signaling nodes of parallel pathways (e.g., KRAS, BRAF) that were not previously characterized.
-
Troubleshooting Step: Perform genetic sequencing of the cell line to identify potential resistance-conferring mutations.
-
-
Compensatory Pathway Activation: Inhibition of the PI3K pathway by SAR245408 may lead to the feedback activation of other survival pathways, such as the MAPK/ERK pathway.
-
Troubleshooting Step: Perform western blot analysis to assess the phosphorylation status of key proteins in the PI3K (p-AKT, p-S6) and MAPK (p-ERK) pathways after treatment with SAR245408. An increase in p-ERK levels would suggest activation of this compensatory pathway.
-
-
Suboptimal Experimental Conditions: Incorrect drug concentration, incubation time, or issues with the cell viability assay can lead to inaccurate IC50 values.
-
Troubleshooting Step: Carefully review and optimize the experimental protocol. Ensure the drug is properly dissolved and stored. Use a reference-sensitive cell line as a positive control.
-
Problem 2: Western blot shows incomplete inhibition of p-AKT or p-S6 after SAR245408 treatment.
Possible Causes and Solutions:
-
Insufficient Drug Concentration or Incubation Time: The concentration of SAR245408 may be too low, or the treatment duration too short to achieve complete pathway inhibition.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for maximal inhibition of p-AKT and p-S6.
-
-
Highly Active Upstream Signaling: Strong activation of receptor tyrosine kinases (RTKs) may lead to a PI3K signaling flux that is difficult to completely block with a competitive inhibitor.
-
Troubleshooting Step: Analyze the expression and phosphorylation status of upstream RTKs. Consider co-treatment with an appropriate RTK inhibitor.
-
-
PTEN Loss: In PTEN-null cells, the high basal level of PIP3 may require higher concentrations of the inhibitor to effectively block downstream signaling.
-
Troubleshooting Step: Confirm the PTEN status of your cell line by western blot or sequencing.
-
-
Antibody or Western Blotting Issues: The antibodies used may not be specific or sensitive enough, or there may be technical issues with the western blotting procedure.
Quantitative Data
Table 1: SAR245408 (Pilaralisib) IC50 Values in a Panel of Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of pilaralisib in various cancer cell lines, categorized by their mutational status in key genes associated with the PI3K and MAPK pathways. Data is sourced from the Genomics of Drug Sensitivity in Cancer database.[11]
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | KRAS Status | Pilaralisib IC50 (µM) |
| PIK3CA Mutant | |||||
| MCF-7 | Breast Cancer | E545K | Wild Type | Wild Type | 1.98 |
| T-47D | Breast Cancer | H1047R | Wild Type | Wild Type | 2.35 |
| BT-20 | Breast Cancer | H1047R | Wild Type | Wild Type | 3.11 |
| HCT-116 | Colorectal Cancer | H1047R | Wild Type | G13D | 10.8 |
| PTEN Null/Mutant | |||||
| PC-3 | Prostate Cancer | Wild Type | Null | Wild Type | 4.76 |
| U-87 MG | Glioblastoma | Wild Type | Mutant | Wild Type | 3.94 |
| MDA-MB-468 | Breast Cancer | Wild Type | Null | Wild Type | 5.23 |
| KRAS Mutant | |||||
| A549 | Lung Cancer | Wild Type | Wild Type | G12S | 18.2 |
| SW620 | Colorectal Cancer | Wild Type | Wild Type | G12V | 14.5 |
| PANC-1 | Pancreatic Cancer | Wild Type | Wild Type | G12D | 12.1 |
| Wild Type (All three genes) | |||||
| HT-29 | Colorectal Cancer | Wild Type | Wild Type | Wild Type | 11.7 |
| A431 | Skin Cancer | Wild Type | Wild Type | Wild Type | 9.8 |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of SAR245408 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SAR245408 (pilaralisib)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of SAR245408 in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K and MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of AKT, S6, and ERK.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with SAR245408 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Visualizations
Caption: Intrinsic resistance to SAR245408 via MAPK pathway activation.
Caption: Workflow for investigating intrinsic resistance to SAR245408.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. embopress.org [embopress.org]
- 6. Western Blot Troubleshooting Guide | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Drug: Pilaralisib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
XL147 Technical Support Center: Solubility and Stability in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the PI3K inhibitor XL147 (also known as Pilaralisib or SAR245408), achieving optimal and consistent results hinges on the proper handling of the compound, particularly concerning its solubility and stability in experimental settings. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to ensure the effective use of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO at concentrations ranging from 3 mg/mL to 100 mg/mL.[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][2]
Q2: What is the solubility of this compound in aqueous solutions or common alcohols?
A2: this compound is practically insoluble in water and ethanol. Therefore, attempting to dissolve the compound directly in aqueous buffers or alcohol is not recommended.
Q3: How should I store the this compound powder and my DMSO stock solution?
A3: Proper storage is critical to maintain the integrity of this compound. The powdered form should be stored at -20°C for long-term stability (up to 3 years). For DMSO stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q5: At what concentrations is this compound typically used in cell culture experiments?
A5: The effective concentration of this compound in cell culture can vary depending on the cell line and the specific assay. Published studies have shown that this compound can inhibit cell proliferation with IC50 values ranging from approximately 1.2 µM to over 30 µM.[5] In some experiments, concentrations as high as 20 µM have been used to induce cell death.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution in cell culture medium. | 1. The aqueous solubility of this compound in the medium has been exceeded. 2. The dilution was performed too rapidly. 3. The DMSO stock solution concentration is too low, requiring a larger volume to be added to the medium. | 1. Ensure the final concentration of this compound in the medium does not exceed its solubility limit. If unsure, perform a solubility test. 2. Perform a stepwise dilution. First, create an intermediate dilution in a small volume of medium, vortex or mix gently, and then add this to the final volume. 3. Prepare a more concentrated DMSO stock solution to minimize the volume added to the cell culture medium. 4. Gentle warming of the medium to 37°C and brief sonication after adding the compound can sometimes help dissolve small precipitates.[4] |
| Inconsistent or weaker than expected biological activity. | 1. Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles). 2. Instability of this compound in the cell culture medium at 37°C over the course of the experiment. 3. Inaccurate initial concentration of the stock solution. | 1. Always aliquot stock solutions into single-use vials and store them at the recommended temperature. Avoid repeated freezing and thawing. 2. The stability of this compound in cell culture media over extended periods has not been widely reported. For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically (e.g., every 24-48 hours). 3. Have the concentration of your stock solution verified by a qualified analytical lab if you suspect significant inaccuracies. |
| Vehicle control (DMSO) shows significant cytotoxicity. | The final concentration of DMSO in the cell culture medium is too high. | 1. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. 2. If a higher concentration of this compound is required, prepare a more concentrated DMSO stock solution to reduce the volume added to the medium. |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | 3 mg/mL to 100 mg/mL | [1][2] |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [4] |
| In DMSO | -80°C | Up to 2 years | [3] |
| In DMSO | -20°C | Up to 1 year | [3] |
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Medium
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 5.41 mg of this compound (Molecular Weight: 541.02 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
-
-
Dilution into Cell Culture Medium:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.
-
Perform a serial dilution to achieve the desired final concentration. To minimize precipitation, it is recommended to first make an intermediate dilution in a small volume of medium before adding it to the final culture volume.
-
Example for a final concentration of 10 µM in 10 mL of medium from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to make a 10 µM intermediate solution.
-
Gently mix the intermediate solution.
-
Add the desired volume of this intermediate solution to your cell culture plates. Alternatively, add 10 µL of the 10 mM stock solution to 10 mL of medium and mix thoroughly by inverting the tube several times.
-
-
Ensure the final DMSO concentration remains below 0.5%.
-
Protocol for Assessing the Stability of this compound in Cell Culture Medium
Note: As specific stability data for this compound in cell culture media is not widely available, it is recommended that researchers perform their own stability assessment for long-duration experiments.
-
Preparation:
-
Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Prepare a "time zero" sample by immediately taking an aliquot of the freshly prepared medium containing this compound.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO2) in a sterile, sealed container.
-
-
Time Points:
-
Collect aliquots of the incubated medium at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the "time zero" sample to determine the percentage of this compound remaining.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: Managing Pilaralisib Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the toxicities of pilaralisib in preclinical models. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is pilaralisib and what is its mechanism of action?
Pilaralisib (also known as XL147 or SAR245408) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3] It competitively binds to the ATP-binding site of PI3Kα, PI3Kδ, and PI3Kγ isoforms, with less potency against PI3Kβ.[4] This inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Q2: What are the most common toxicities observed with pilaralisib in preclinical models?
Based on clinical trial data, which can inform preclinical observations, the most frequently reported adverse events associated with pilaralisib include dermatological toxicities (rash), gastrointestinal issues (diarrhea), hematological toxicities (neutropenia and thrombocytopenia), and general fatigue.[3] In preclinical studies, pilaralisib has been shown to be generally well-tolerated at effective doses, but monitoring for these potential side effects is crucial.
Q3: What are some key considerations before starting an in vivo study with pilaralisib?
Before initiating an in vivo study, it is essential to establish a clear experimental plan that includes:
-
Animal Model Selection: The choice of animal model (e.g., specific mouse or rat strain) can influence the toxicity profile.
-
Dose Selection: Conduct a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model.
-
Monitoring Plan: Develop a comprehensive monitoring plan that includes regular observation of animal health, body weight, and specific clinical signs related to potential toxicities.
-
Ethical Considerations: Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
Troubleshooting Guides for Common Toxicities
Dermatological Toxicity (Rash)
Problem: Mice are developing a skin rash after pilaralisib administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-target inhibition of PI3K in the skin | 1. Monitor Closely: Document the onset, severity, and progression of the rash. Use a scoring system to quantify the severity. 2. Dose Reduction: If the rash is moderate to severe, consider reducing the dose of pilaralisib. 3. Supportive Care: Apply topical emollients to soothe the affected areas. Ensure animals are not scratching excessively, which could lead to secondary infections. 4. Histopathological Analysis: In case of severe or persistent rash, consider euthanasia and histopathological analysis of the skin to understand the underlying mechanism. |
| Hypersensitivity Reaction | 1. Discontinue Treatment: If a severe, acute hypersensitivity reaction is suspected, discontinue pilaralisib treatment immediately. 2. Consult a Veterinarian: Seek veterinary advice for appropriate supportive care, which may include antihistamines or corticosteroids. |
Gastrointestinal Toxicity (Diarrhea)
Problem: Mice are experiencing diarrhea following pilaralisib treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-target effect on the gastrointestinal tract | 1. Monitor Hydration Status: Check for signs of dehydration (e.g., skin tenting, lethargy). Provide supplemental hydration (e.g., subcutaneous fluids) if necessary. 2. Dietary Modifications: Ensure easy access to food and water. A softened or liquid diet may be beneficial. 3. Dose Interruption/Reduction: For persistent or severe diarrhea, consider a temporary interruption of treatment or a dose reduction. 4. Anti-diarrheal Medication: Consult with a veterinarian about the use of anti-diarrheal agents appropriate for mice. |
Hematological Toxicities (Neutropenia and Thrombocytopenia)
Problem: Blood analysis reveals a significant decrease in neutrophil or platelet counts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Myelosuppression due to PI3K inhibition | 1. Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., weekly). 2. Establish Intervention Thresholds: Define specific neutrophil and platelet count thresholds that will trigger a dose modification or treatment interruption. 3. Dose Modification: If counts fall below the established threshold, reduce the pilaralisib dose or temporarily halt treatment until counts recover. 4. Supportive Care for Neutropenia: House animals in a clean environment to minimize the risk of infection. Prophylactic antibiotics may be considered in consultation with a veterinarian for severe, prolonged neutropenia. 5. Monitoring for Bleeding (Thrombocytopenia): Observe animals for any signs of bleeding (e.g., petechiae, bruising, hematuria). Handle animals with care to avoid trauma. |
Quantitative Data Summary
The following table summarizes key toxicity data for pilaralisib from a clinical study, which can be used as a reference for potential preclinical findings.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 92.0 | 20.0 |
| Pyrexia | 52.0 | N/A |
| Fatigue | 44.0 | N/A |
| Neutropenia | N/A | 32.0 |
| Anemia | N/A | 16.0 |
Data from a Phase I trial in patients with CLL or lymphoma.[3]
Experimental Protocols
In Vivo Tumor Xenograft Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Cell Line and Implantation: Subcutaneously inject a relevant cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups.
-
Pilaralisib Administration: Prepare pilaralisib in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer orally (p.o.) once daily at the desired dose (e.g., 100 mg/kg).[4]
-
Toxicity Monitoring:
-
Record body weight daily for the first week and then 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, presence of rash or diarrhea).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) for CBC analysis at baseline and at specified time points during the study.
-
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Tissue Collection: At the end of the study, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histopathology).
Visualizations
Signaling Pathway
Caption: Pilaralisib inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for a preclinical in vivo study with pilaralisib.
Toxicity Management Workflow
References
troubleshooting inconsistent results with XL147
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using XL147 (Pilaralisib), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Inconsistent results in preclinical experiments can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as pilaralisib, is a selective, reversible, and ATP-competitive inhibitor of Class I PI3K isoforms (α, δ, γ, and with less potency, β).[1] By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream signaling proteins, most notably Akt, leading to the inhibition of cell growth, proliferation, and survival.[2]
Q2: I am observing significant variability in the IC50 values for this compound across different cancer cell lines. Is this expected?
Yes, this is expected. The anti-proliferative potency of this compound can vary widely across different tumor cell lines. This variability is often linked to the genetic background of the cells, particularly the mutational status of genes within the PI3K/Akt pathway, such as PIK3CA and PTEN. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN may exhibit increased sensitivity to PI3K inhibition.
Q3: My this compound solution appears to have precipitated in the cell culture medium. What could be the cause?
This compound has limited solubility in aqueous solutions. It is typically dissolved in solvents like DMSO to create a high-concentration stock solution.[1][3] When diluting the stock solution into your aqueous cell culture medium, it is crucial to ensure rapid and thorough mixing to prevent precipitation. Preparing intermediate dilutions in a solvent compatible with your final culture medium can also be beneficial. Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. The solubility of pilaralisib in DMSO is 100 mg/mL (184.83 mM).[1]
Q4: I am not observing the expected decrease in phosphorylation of Akt after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to this:
-
Suboptimal Concentration or Treatment Time: Ensure you are using a concentration of this compound that is effective for your specific cell line and that the treatment duration is sufficient to observe changes in protein phosphorylation.
-
Activation of Compensatory Pathways: Inhibition of the PI3K pathway can sometimes lead to the activation of feedback loops or alternative signaling pathways, such as the MAPK/ERK or MET/STAT3 pathways, which can bypass the effects of this compound.[4]
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded.
-
Experimental Technique: Verify your Western blotting protocol, including antibody quality and concentration, to ensure you can reliably detect changes in protein phosphorylation.
Q5: Are there any known off-target effects of this compound?
While this compound is a highly selective inhibitor of Class I PI3Ks, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always advisable to use the lowest effective concentration to minimize potential off-target activities.
Troubleshooting Inconsistent Results
Problem 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Cell density can significantly impact drug sensitivity. Ensure a consistent number of cells are seeded in each well. Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile water or PBS instead. |
| Variability in Drug Concentration | Ensure accurate and consistent dilution of your this compound stock solution. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final drug concentration to add to replicate wells. |
| Incomplete Dissolution of this compound | After diluting the DMSO stock in your culture medium, vortex or mix thoroughly to ensure complete dissolution and prevent the formation of microprecipitates. |
| Cell Line Heterogeneity | If using a cell line for an extended period, it may develop heterogeneity. Consider starting a new culture from a frozen stock of an early passage. |
Problem 2: Lack of Expected Downstream Signaling Inhibition (e.g., p-Akt)
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration | The IC50 for PI3K inhibition can differ from the IC50 for cell proliferation. You may need to use a higher concentration of this compound to achieve robust pathway inhibition. Perform a dose-response experiment and analyze pathway inhibition at multiple concentrations. |
| Short Treatment Duration | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition of downstream signaling. |
| Activation of Feedback Loops | Inhibition of PI3K can lead to feedback activation of receptor tyrosine kinases (RTKs) like HER3, which can partially restore Akt signaling.[5] Consider co-treatment with an inhibitor of the compensatory pathway if this is suspected. |
| Basal Pathway Activity is Low | If the basal level of PI3K pathway activity in your cell line is low, it may be difficult to detect a significant decrease in phosphorylation. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) before this compound treatment to create a larger dynamic range. |
| Issues with Western Blotting | Optimize your Western blotting protocol. Ensure complete protein transfer, use high-quality phospho-specific antibodies, and include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound (Pilaralisib) Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 39 |
| PI3Kβ | 383 |
| PI3Kγ | 23 |
| PI3Kδ | 36 |
Data compiled from publicly available sources.[1]
Table 2: Proliferative IC50 Values of this compound (Pilaralisib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 19.86 |
| HCT116 | Colon Carcinoma | 21.36 |
| K-562 | Chronic Myelogenous Leukemia | 1.83 |
| MCF7 | Breast Adenocarcinoma | 16.59 |
| PC-3 | Prostate Carcinoma | 23.94 |
| U-87 MG | Glioblastoma | 23.83 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in serum-free medium. Remove the drug-containing medium from the wells and add 100 µL of the diluted MTT solution to each well. Incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Feedback Loop Activation After PI3K Inhibition by XL147
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular response to the Class I PI3K inhibitor, XL147 (also known as SAR245408).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), including the p110α, p110β, p110δ, and p110γ isoforms. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT, p70S6K, and S6, ultimately inhibiting tumor cell growth, proliferation, and survival.
Q2: We are observing a rebound in AKT phosphorylation after prolonged treatment with this compound. What could be the cause?
This is a commonly observed phenomenon due to the activation of compensatory feedback loops. Inhibition of the PI3K/AKT pathway can lead to the transcriptional upregulation and activation of receptor tyrosine kinases (RTKs) such as HER3 (ErbB3), IGF-1R, and PDGFR. This occurs through at least two primary mechanisms:
-
mTORC1/S6K1-mediated feedback: Under normal conditions, S6K1 (a downstream effector of mTORC1) phosphorylates and inhibits the activity of various RTKs. PI3K inhibition blocks this negative feedback, leading to increased RTK signaling.
-
FOXO-mediated transcription: AKT typically phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, sequestering them in the cytoplasm. When AKT is inhibited by this compound, FOXO translocates to the nucleus and drives the expression of genes encoding for RTKs.
The subsequent activation of these RTKs can restimulate the PI3K pathway, leading to a rebound in AKT phosphorylation and attenuated efficacy of the inhibitor.
Q3: Our cells show initial sensitivity to this compound, but then seem to develop resistance. How can we investigate this?
The development of resistance to this compound is often linked to the feedback loop activation described in Q2. To investigate this, you can:
-
Assess RTK activation: Perform Western blotting or immunoprecipitation to examine the phosphorylation status of key RTKs like HER3, IGF-1R, and PDGFR over a time course of this compound treatment. An increase in phosphorylation would suggest feedback activation.
-
Analyze RTK expression: Use RT-qPCR to measure the mRNA levels of RTK genes to determine if there is transcriptional upregulation.
-
Combination therapy studies: Test the combination of this compound with an inhibitor of the upregulated RTK (e.g., a HER3 inhibitor) to see if this can overcome the observed resistance.
Q4: We are seeing variability in the anti-proliferative effect of this compound across different cell lines. Why might this be?
The sensitivity of cancer cell lines to PI3K inhibitors like this compound can be influenced by their genetic background. Cell lines with activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN are often more dependent on the PI3K pathway for survival and are thus more sensitive to its inhibition. Conversely, cell lines with mutations in downstream components of the pathway or strong activation of parallel pro-survival pathways (e.g., the MAPK/ERK pathway) may show reduced sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of pAKT or pS6 after this compound treatment | 1. Inactive compound. 2. Incorrect dosage. 3. Insufficient treatment time. 4. Cell line is insensitive. | 1. Verify the integrity and activity of your this compound stock. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Perform a time-course experiment to determine the optimal treatment duration. 4. Confirm the presence of an activated PI3K pathway in your cell line (e.g., PIK3CA mutation, PTEN loss). |
| Increased phosphorylation of ERK after this compound treatment | Activation of a parallel signaling pathway as a compensatory mechanism. Inhibition of the PI3K pathway can sometimes lead to the upregulation of the MAPK/ERK pathway through RTK activation. | 1. Analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK). 2. Consider combination therapy with a MEK or ERK inhibitor. |
| High background in Western blots for phosphorylated proteins | 1. Inadequate blocking. 2. Non-specific antibody binding. 3. High concentration of primary or secondary antibody. | 1. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Optimize antibody dilutions and incubation conditions. 3. Include appropriate controls (e.g., isotype controls, lysates from untreated cells). |
| Difficulty detecting upregulation of HER3 protein | 1. The feedback response may be transient. 2. The antibody may not be sensitive enough. 3. The upregulation may be more pronounced at the mRNA level. | 1. Perform a detailed time-course experiment (e.g., 6, 12, 24, 48 hours). 2. Validate your HER3 antibody with a positive control. 3. Perform RT-qPCR to measure HER3 mRNA levels. |
Data Presentation
Table 1: In Vitro Potency of this compound Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 39 |
| p110β | 383 |
| p110δ | 36 |
| p110γ | 23 |
Data from in vitro kinase assays.
Table 2: Effect of this compound on PI3K Pathway Phosphorylation in Xenograft Models
| Model | Treatment | pAKT Inhibition (%) | p-p70S6K Inhibition (%) | pS6 Inhibition (%) |
| MCF7 Xenograft | This compound (300 mg/kg) | 81 | Not specified | Not specified |
Data represents the maximum inhibition observed at 4 hours post-dose.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway and Feedback Loop Activation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, p-HER3, total HER3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control and total protein levels.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Immunoprecipitation of HER3
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-HER3 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in Laemmli buffer and analyze by Western blotting using antibodies against p-Tyrosine and total HER3.
Visualizations
Caption: Simplified PI3K signaling pathway and the point of inhibition by this compound.
Caption: Feedback loop activation via FOXO-mediated RTK expression following PI3K inhibition.
Caption: General experimental workflow for investigating this compound-induced feedback loops.
Technical Support Center: Optimizing XL147 (Pilaralisib) Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of XL147 (pilaralisib) for in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as pilaralisib or SAR245408, is a potent and highly selective, orally bioavailable small molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.[1] By binding to the ATP-binding site of these enzymes, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and angiogenesis.[1][2] Dysregulation of this pathway is a common event in many types of cancer.
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Based on preclinical studies, a common and effective dose for this compound in mouse xenograft models is 100 mg/kg, administered orally (p.o.) once daily.[2] However, the optimal dose can vary depending on the tumor model, the specific research question, and the desired level of target engagement. Dose-ranging studies are recommended to determine the optimal dose for your specific experimental setup.
Q3: How should this compound be formulated for oral administration in mice?
A3: For oral gavage in mice, this compound can be formulated in a vehicle such as a solution of 5% dimethyl sulfoxide (DMSO) and 95% polyethylene glycol 400 (PEG400). It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle.
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: Oral administration of this compound in tumor-bearing mice leads to a dose-dependent inhibition of the PI3K signaling pathway in tumor tissue. This is typically observed as a reduction in the phosphorylation of downstream targets such as AKT (at both Ser473 and Thr308), p70S6K, and S6 ribosomal protein.[1][2] Significant inhibition of these markers can be observed as early as 4 hours post-dose and can last for at least 24 hours.[1]
Q5: What are some common tumor models where this compound has shown efficacy?
A5: this compound has demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models in nude mice, including those derived from colon carcinoma (HCT116, HT29), non-small cell lung cancer (A549), prostate cancer (PC-3), and breast cancer (BT474, MCF7) cell lines.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition | Suboptimal dosage | Perform a dose-response study to determine the effective dose for your specific model. Consider increasing the dose or frequency of administration. |
| Poor drug bioavailability | Ensure proper formulation and administration of this compound. Check for issues with oral gavage technique. | |
| Tumor model is insensitive to PI3K inhibition | Characterize the PI3K pathway status of your tumor model (e.g., PIK3CA mutation, PTEN loss). This compound may be more effective in models with a dysregulated PI3K pathway. | |
| Excessive toxicity (e.g., weight loss, lethargy) | Dosage is too high | Reduce the dose of this compound or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off). Monitor animal health closely. |
| Formulation issues | Ensure the vehicle is well-tolerated. Consider alternative, less toxic vehicles if necessary. | |
| High variability in tumor response | Inconsistent drug administration | Ensure accurate and consistent oral gavage technique for all animals. |
| Heterogeneity of the tumor model | Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. | |
| Difficulty in assessing pharmacodynamic effects | Incorrect timing of tissue collection | Collect tumor samples at the expected time of peak drug concentration and target inhibition (e.g., 4-8 hours post-dose for this compound). |
| Issues with sample processing or analysis | Use validated antibodies and protocols for Western blotting or other pharmacodynamic assays. Ensure proper sample handling and storage. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for an in vivo efficacy study with this compound.
Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of PI3K Pathway Markers by a Single Oral Dose of this compound in Xenograft Models
| Tumor Model | Phosphorylated Marker | ED50 (mg/kg) |
| MCF7 (Breast Cancer) | pAKT (S473) | ~54 |
| p-p70S6K | ~71 | |
| pS6 | ~103 | |
| PC-3 (Prostate Cancer) | pAKT (T308) | ~64 |
| p-p70S6K | ~95 | |
| pS6 | ~99 | |
| Data extracted from a study where tumors were collected 4 hours post-dose.[2] |
Table 2: Antitumor Efficacy of this compound (100 mg/kg, p.o., daily) as a Single Agent in Various Xenograft Models
| Tumor Model | Tumor Type | Percent Tumor Growth Inhibition (%TGI) |
| HCT116 | Colon Carcinoma | 68 |
| HT29 | Colon Carcinoma | 55 |
| A549 | Non-Small Cell Lung Cancer | 60 |
| PC-3 | Prostate Cancer | 58 |
| BT474 | Breast Cancer | 75 |
| MCF7 | Breast Cancer | 65 |
| %TGI calculated at the end of the study (typically 21-28 days of treatment).[2] |
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Study
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 MCF7 or PC-3 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average size of 200-300 mm³.
-
Drug Formulation and Administration: Prepare this compound in a vehicle of 5% DMSO and 95% PEG400. Administer a single oral dose of this compound at various concentrations (e.g., 30, 100, 300 mg/kg) or vehicle control via gavage.
-
Tissue Collection: At specified time points post-dose (e.g., 4, 8, 24 hours), euthanize the mice and excise the tumors.
-
Sample Processing: Immediately snap-freeze the tumor samples in liquid nitrogen and store at -80°C until analysis.
-
Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the phosphorylation levels of AKT, p70S6K, and S6.
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Tumor Implantation: As described in Protocol 1, using the desired tumor cell line (e.g., HCT116, BT474).
-
Tumor Growth and Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: Prepare this compound as described above. Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily for the duration of the study (e.g., 21-28 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
References
minimizing off-target kinase inhibition of pilaralisib
Welcome to the technical support center for pilaralisib (also known as SAR245408 and XL147). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of pilaralisib in preclinical research, with a focus on understanding and minimizing off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pilaralisib?
A1: Pilaralisib is a potent and reversible pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It acts as an ATP-competitive inhibitor of the p110 catalytic subunits of PI3K isoforms α, β, γ, and δ.[2][3] By inhibiting these kinases, pilaralisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[1][4][5]
Q2: What is the on-target selectivity profile of pilaralisib against Class I PI3K isoforms?
A2: Pilaralisib exhibits potent inhibition against PI3Kα, PI3Kδ, and PI3Kγ, with slightly less potency against PI3Kβ. The varying inhibitory concentrations (IC50) allow for a degree of differential inhibition at specific concentrations.
Q3: Has the broader kinase selectivity of pilaralisib been characterized?
A3: Yes, broad kinase selectivity profiling against over 130 protein kinases has shown that pilaralisib is highly selective for class I PI3K enzymes.[6][7] It has been reported to have no inhibitory activity against RAF, MEK, and ERK kinases.[2][4] This high selectivity is a key feature of the compound.
Q4: Are there any known off-targets for pilaralisib?
A4: While highly selective, pilaralisib has been evaluated against other related lipid kinases. It shows significantly weaker activity against the class III PI3K, Vps34, and the PI3K-related kinase, DNA-PK. It is also a very weak inhibitor of mTOR.[3] This separation of activity is crucial for dissecting the specific roles of Class I PI3K signaling in experimental systems.
Pilaralisib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of pilaralisib against its primary targets and key tested off-targets.
| Target Kinase | Kinase Class | IC50 (nM) | On-Target/Off-Target | Reference |
| PI3Kα (p110α) | Class I PI3K | 39 | On-Target | [3] |
| PI3Kβ (p110β) | Class I PI3K | 383 | On-Target | [3] |
| PI3Kγ (p110γ) | Class I PI3K | 23 | On-Target | [3] |
| PI3Kδ (p110δ) | Class I PI3K | 36 | On-Target | [3] |
| mTOR | PI3K-related kinase | >15,000 | Off-Target | [3] |
| Vps34 | Class III PI3K | 6,975 | Off-Target | [3] |
| DNA-PK | PI3K-related kinase | 4,750 | Off-Target | [3] |
Troubleshooting Guide
This guide addresses potential issues related to off-target effects when using pilaralisib.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Not Aligning with Known PI3K/AKT Pathway Inhibition | The observed effect may be due to inhibition of a less common PI3K isoform or an uncharacterized off-target. It could also result from indirect effects on other signaling pathways. | 1. Confirm On-Target Engagement: Perform a Western blot for phosphorylated AKT (Ser473/Thr308) and downstream effectors like p-S6K and p-S6 to confirm PI3K pathway inhibition at your experimental concentration. 2. Titrate Pilaralisib: Determine the minimal effective concentration to achieve PI3K inhibition to reduce the likelihood of engaging off-targets. 3. Use Isoform-Specific Inhibitors: If available, use more selective inhibitors for PI3Kα, β, γ, or δ to dissect which isoform is responsible for the phenotype. 4. Rescue Experiments: Attempt to rescue the phenotype by activating downstream components of the PI3K pathway (e.g., using a constitutively active AKT mutant). |
| Discrepancy Between Biochemical Assay and Cellular Assay Potency | Differences in potency can arise from factors like cell membrane permeability, drug efflux pumps, or the presence of high intracellular ATP concentrations in cellular environments. | 1. Perform Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that pilaralisib is binding to PI3K inside the cell at the expected concentrations. 2. Measure Downstream Signaling: Quantify the inhibition of AKT phosphorylation in your cell model to determine the cellular EC50, which is more physiologically relevant than the biochemical IC50. 3. Consider Drug Efflux: If you suspect efflux pump activity (e.g., P-gp/MDR1), you can co-incubate with a known efflux pump inhibitor to see if the potency of pilaralisib increases. |
| Concern About Potential Inhibition of DNA-PK or mTOR at High Concentrations | Although pilaralisib is much less potent against these targets, using very high concentrations (in the high micromolar range) could lead to some off-target inhibition. | 1. Assess DNA-PK and mTOR Activity: If your experimental phenotype could be related to DNA damage repair or mTOR signaling, perform specific assays to measure the activity of these pathways. For DNA-PK, you can assess phosphorylation of downstream targets like H2AX. For mTOR, you can check the phosphorylation of 4E-BP1. 2. Adhere to Recommended Concentration Ranges: Use pilaralisib at concentrations sufficient to inhibit Class I PI3K without approaching the IC50 values for DNA-PK and mTOR. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess kinase inhibitor selectivity and off-target effects.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 of pilaralisib against a panel of purified kinases.
Materials:
-
Purified active kinase enzymes
-
Kinase-specific substrate (peptide or protein)
-
Pilaralisib stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of pilaralisib in kinase reaction buffer.
-
In a 384-well plate, add the kinase, substrate, and pilaralisib dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the pilaralisib concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PI3K Pathway Inhibition in Cells
Objective: To confirm on-target engagement of pilaralisib in a cellular context by measuring the phosphorylation of downstream effectors.
Materials:
-
Cell line of interest
-
Pilaralisib
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of pilaralisib (and a DMSO control) for the desired duration (e.g., 1-2 hours).
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
PI3K Signaling Pathway and Point of Pilaralisib Inhibition
Caption: PI3K signaling pathway and the inhibitory action of pilaralisib.
Experimental Workflow for Assessing Off-Target Effects
Caption: Troubleshooting workflow for investigating potential off-target effects.
Logic Diagram for Interpreting Selectivity Data
Caption: Logic for interpreting kinase inhibitor selectivity data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with XL147 Treatment
Welcome to the technical support center for XL147 (also known as pilaralisib or SAR245408), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding unexpected experimental outcomes with this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible, ATP-competitive inhibitor of class I PI3K isoforms (α, β, γ, and δ).[1][2][3][4] Its primary function is to block the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[3][5][6]
Q2: I'm observing an increase in MAPK pathway activation (p-ERK) after this compound treatment. Is this expected?
This is a documented and important unexpected phenotype. Inhibition of the PI3K/AKT/mTOR pathway can lead to the feedback activation of other signaling pathways, most notably the MAPK/ERK pathway.[7][8] This can occur through the release of negative feedback loops. For instance, mTORC1 inhibition can relieve the suppression of IRS1, leading to the activation of the MAPK pathway.[6][9] A phase I clinical study of this compound (SAR245408) unexpectedly showed inhibition of the MEK/ERK pathway, which contrasts the more commonly observed feedback activation.[7][8] It is crucial to monitor both pathways when studying the effects of this compound.
Q3: My Western blot shows an increase in phosphorylated AKT (p-AKT) at Ser473 or Thr308, even though this compound is an AKT pathway inhibitor. What could be the cause?
This phenomenon is known as paradoxical AKT activation and has been observed with some ATP-competitive kinase inhibitors. The binding of the inhibitor to the ATP pocket of AKT can induce a conformational change that, in some cellular contexts, can lead to its hyperphosphorylation. This does not necessarily mean that the kinase is active, as the inhibitor is still blocking its catalytic function. However, it is a critical observation to consider when interpreting Western blot results.
Q4: I've noticed significant changes in cell morphology and adhesion after this compound treatment. Is this a known effect?
Yes, the PI3K pathway is involved in regulating the cytoskeleton, cell adhesion, and migration. Therefore, treatment with PI3K inhibitors like this compound can lead to observable changes in cell shape, spreading, and attachment to the substrate. This is an expected, on-target effect of inhibiting the PI3K pathway.
Q5: My cells are showing increased signs of autophagy after this compound treatment. Is this related to the drug's mechanism?
Indeed. The PI3K/AKT/mTOR pathway is a key negative regulator of autophagy. By inhibiting this pathway, this compound can induce autophagy. This is an important consideration, as autophagy can sometimes act as a survival mechanism for cancer cells, potentially leading to drug resistance.
Q6: I'm seeing the development of resistance to this compound in my cell lines. What are the potential mechanisms?
Resistance to PI3K inhibitors can arise through several mechanisms, including:
-
Feedback activation of compensatory pathways: As discussed, the upregulation of the MAPK/ERK pathway is a common resistance mechanism.[6]
-
Genetic alterations: Mutations in components of the PI3K pathway or other signaling molecules can confer resistance.
-
Cellular plasticity: Cancer cells can undergo phenotypic changes to adapt to the inhibitor.[6]
-
Increased PIM kinase activity: The PIM kinase has been identified as a mediator of resistance to PI3K inhibitors by promoting cell survival.[10]
Troubleshooting Guides
Problem 1: No significant decrease in p-AKT levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Verify the IC50 of this compound for your specific cell line. Perform a dose-response experiment to determine the optimal concentration. |
| Short treatment duration | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 24, 48 hours) is recommended. |
| Paradoxical AKT hyperphosphorylation | Analyze downstream targets of AKT, such as p-S6K or p-4E-BP1, to confirm pathway inhibition despite p-AKT levels. |
| Technical issues with Western blotting | Ensure proper sample preparation, use of phosphatase inhibitors, and optimized antibody concentrations. Run positive and negative controls. |
| Cell line resistance | Investigate potential resistance mechanisms, such as mutations in the PI3K pathway or activation of bypass tracks. |
Problem 2: Unexpected cell death or toxicity at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Your cell line may be particularly dependent on the PI3K pathway. Re-evaluate the IC50 for this specific line. |
| Off-target effects | While this compound is highly selective for class I PI3Ks, off-target effects at higher concentrations cannot be entirely ruled out.[5] |
| Drug stability and solvent effects | Ensure the this compound stock is properly stored and that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
Problem 3: Inconsistent results between proliferation assays (e.g., MTT vs. cell counting).
| Possible Cause | Troubleshooting Step |
| Metabolic vs. cytotoxic effects | MTT and similar assays measure metabolic activity, which can be affected by PI3K inhibition without necessarily causing cell death. Direct cell counting or a viability stain (e.g., trypan blue) can distinguish between cytostatic and cytotoxic effects. |
| Induction of senescence | PI3K inhibitors can induce cellular senescence, a state of irreversible growth arrest where cells remain metabolically active.[11][12][13][14] Stain for senescence markers like SA-β-gal. |
| Assay interference | Ensure that this compound or its solvent does not interfere with the assay reagents. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound (Pilaralisib/SAR245408)
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 39 | Cell-free |
| PI3Kβ | 383 | Cell-free |
| PI3Kγ | 23 | Cell-free |
| PI3Kδ | 36 | Cell-free |
| mTOR | >15,000 | Cell-free |
| DNA-PK | 4,750 | Cell-free |
| VPS34 | ~7,000 | Cell-free |
Data compiled from multiple sources.[1][2][4][15]
Table 2: Proliferation IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation IC50 (nM) |
| MCF7 | Breast Cancer | 9,669 |
| PC-3 | Prostate Cancer | 16,492 |
These values can vary depending on the assay conditions and specific cell line passage number.[16] A study on pediatric preclinical models reported a median relative IC50 of 10.9 µM (range 2.7 µM to 24.5 µM).[17]
Experimental Protocols
Western Blotting for PI3K Pathway Analysis
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, anti-p-S6, anti-total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Immunofluorescence for Cellular Phenotype Analysis
Objective: To visualize changes in cell morphology, adhesion, or the localization of specific proteins after this compound treatment.
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-vinculin for focal adhesions, phalloidin for F-actin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and treat with this compound as required.
-
Wash cells with PBS and fix for 10-15 minutes at room temperature.
-
Wash and permeabilize the cells for 10 minutes.
-
Wash and block for 1 hour at room temperature.
-
Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash and counterstain with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize using a fluorescence microscope.
Cell Viability Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug dilutions and vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Feedback activation of the MAPK/ERK pathway as a consequence of PI3K inhibition.
Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The PI3K-Akt pathway inhibits senescence and promotes self-renewal of human skin-derived precursors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ras, PI3K/Akt and senescence: Paradoxes provide clues for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Initial Testing (Stage 1) of the Phosphatidylinositol 3’ Kinase Inhibitor, SAR245408 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Effects of XL147 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XL147, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with other notable PI3K inhibitors. The on-target effects of this compound are validated through cellular assays, with supporting experimental data and detailed protocols to aid in the design and interpretation of your own studies.
Introduction to this compound and the PI3K Pathway
This compound, also known as SAR245408, is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. By inhibiting PI3K, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream effectors, most notably the serine/threonine kinase AKT. The subsequent reduction in AKT phosphorylation and the phosphorylation of its downstream targets, such as the ribosomal protein S6, forms the basis for validating the on-target effects of this compound in a cellular context.
Performance Comparison of PI3K Inhibitors
The efficacy and selectivity of this compound are best understood when compared to other well-characterized PI3K inhibitors. The following tables summarize the biochemical and cellular activities of this compound alongside Pictilisib (GDC-0941), Buparlisib (BKM120), and the isoform-selective inhibitor Idelalisib (CAL-101).
Biochemical Potency (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound (SAR245408) | 39 | 383 | 23 | 36 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Idelalisib (CAL-101) | 820 | 565 | 89 | 2.5 |
This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against the purified Class I PI3K isoforms.
Cellular Proliferation (IC50, µM)
| Cell Line | Cancer Type | Pictilisib (GDC-0941) | Idelalisib (CAL-101) |
| U87MG | Glioblastoma | 0.95 | - |
| PC3 | Prostate Cancer | 0.28 | - |
| A2780 | Ovarian Cancer | 0.14 | - |
| MDA-MB-361 | Breast Cancer | 0.72 | - |
| MEC1 | Chronic Lymphocytic Leukemia | - | 20.4 |
| CLL PBMCs | Chronic Lymphocytic Leukemia | - | 0.0029 |
This table shows the IC50 values for inhibiting cellular proliferation in various cancer cell lines. Data for this compound and Buparlisib in a comparable format is less consistently reported across a wide panel of cell lines in the public domain, though both have demonstrated broad anti-proliferative activity.
Experimental Protocols
To facilitate the replication and validation of on-target effects for PI3K inhibitors like this compound, detailed protocols for key cellular assays are provided below.
Western Blotting for Phospho-AKT (Ser473) and Phospho-S6 (Ser235/236)
This protocol is designed to assess the phosphorylation status of key downstream effectors of the PI3K pathway.
1. Cell Lysis and Protein Quantification:
-
Culture cancer cells to 70-80% confluency and treat with the PI3K inhibitor (e.g., this compound) at various concentrations for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) (1:1000 dilution), phospho-S6 (Ser235/236) (1:1000 dilution), total AKT (1:1000 dilution), and total S6 (1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells.
1. Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound) and incubate for 72 hours. Include a vehicle-only control.
3. Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizing On-Target Effects
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and workflows involved in validating the on-target effects of this compound.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of PI3K pathway targets.
Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.
A Head-to-Head Comparison of Pilaralisib and Idelalisib: A Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of research and development. Among these, pilaralisib (a pan-class I PI3K inhibitor) and idelalisib (a selective PI3Kδ inhibitor) have been the subject of extensive investigation, particularly in the context of hematological malignancies. This guide provides a comprehensive head-to-head comparison of these two molecules, summarizing key experimental data, outlining methodologies, and visualizing relevant biological pathways to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Isoform Selectivity
Pilaralisib and idelalisib both target the PI3K pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and differentiation.[1] However, their mechanisms of action differ significantly in their selectivity for the various class I PI3K isoforms (α, β, γ, and δ).
Pilaralisib is a pan-class I PI3K inhibitor, meaning it targets multiple isoforms.[2][3] This broad activity can be advantageous in cancers where multiple PI3K isoforms are implicated in tumorigenesis.[2]
Idelalisib , in contrast, is a highly selective inhibitor of the PI3Kδ isoform.[4][5] The expression of PI3Kδ is primarily restricted to hematopoietic cells, making idelalisib a more targeted therapy for B-cell malignancies with a potentially different safety profile.[4][5]
In Vitro Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for pilaralisib and idelalisib against the class I PI3K isoforms.
| Target Isoform | Pilaralisib IC50 (nM) | Idelalisib IC50 (nM) |
| PI3Kα | 39[3] | 8,600 |
| PI3Kβ | 383[3] | 4,000 |
| PI3Kγ | 23[3] | 2,100 |
| PI3Kδ | 36[3] | 19 |
| Note: IC50 values can vary depending on the specific assay conditions. |
Signaling Pathway Inhibition
Both pilaralisib and idelalisib function by inhibiting the PI3K pathway, which, when activated by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1, ultimately promoting cell survival and proliferation. By blocking this initial step, both drugs effectively shut down this pro-survival signaling cascade.
Clinical Efficacy and Safety Profiles
While direct head-to-head clinical trials are limited, data from individual studies provide insights into the efficacy and safety of pilaralisib and idelalisib in various cancer types, particularly hematological malignancies.
Pilaralisib
In a Phase I study involving patients with chronic lymphocytic leukemia (CLL) or relapsed/refractory lymphoma, pilaralisib demonstrated preliminary clinical activity.[2] Partial responses were observed in 50% of CLL patients and 20% of lymphoma patients.[2] The most common adverse events of any grade were diarrhea (92.0%), pyrexia (52.0%), and fatigue (44.0%).[2] Grade ≥3 adverse events included neutropenia (32.0%), diarrhea (20.0%), and anemia (16.0%).[2] In a Phase II study in patients with advanced or recurrent endometrial carcinoma, pilaralisib showed minimal antitumor activity, with an objective response rate of 6.0%.[6] The most frequently reported treatment-related adverse events were rash (40.3%), diarrhea (37.3%), and fatigue (28.4%).[6]
Idelalisib
Idelalisib has been more extensively studied in B-cell malignancies. In a Phase III trial for relapsed CLL, idelalisib in combination with rituximab significantly improved progression-free survival compared to placebo plus rituximab.[7] The overall response rate was 81% in the idelalisib group versus 13% in the placebo group.[7] Common adverse events of interest include diarrhea, colitis, pneumonitis, rash, and transaminase elevations.[8][9] Severe diarrhea or colitis (grade ≥3) has been a notable toxicity.[9] The FDA has issued a black box warning for fatal and/or severe diarrhea or colitis, hepatotoxicity, pneumonitis, and intestinal perforation associated with idelalisib.[10]
The following table summarizes key clinical data for both drugs.
| Parameter | Pilaralisib | Idelalisib |
| Indication (in studies) | CLL, Lymphoma, Endometrial Carcinoma[2][6] | CLL, Follicular Lymphoma, Small Lymphocytic Lymphoma[5][8] |
| Overall Response Rate (ORR) | 50% (CLL), 20% (Lymphoma)[2] | 81% (Relapsed CLL, with rituximab)[7] |
| Common Grade ≥3 Adverse Events | Neutropenia, Diarrhea, Anemia[2] | Diarrhea, Pyrexia, Fatigue, Neutropenia, ALT/AST elevation[8][9] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of drug performance. Below are generalized protocols for key in vitro assays used to characterize PI3K inhibitors.
Biochemical Assay for PI3K Isoform Inhibition (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms are used. The lipid substrate, PIP2, is prepared in a suitable buffer.
-
Compound Dilution: Test compounds (pilaralisib, idelalisib) are serially diluted to a range of concentrations.
-
Reaction: The PI3K enzyme, inhibitor, and reaction buffer are incubated together. The reaction is initiated by the addition of ATP and PIP2.
-
Detection: After a set incubation period, the reaction is stopped. The amount of ADP produced (correlating with PIP3 production) is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based Assay for PI3K Pathway Inhibition (e.g., p-AKT Western Blot)
This assay measures the inhibition of downstream signaling in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines with an active PI3K pathway are cultured to a suitable confluency.
-
Compound Treatment: Cells are treated with various concentrations of pilaralisib or idelalisib for a specified time.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection and Analysis: The bands are visualized using chemiluminescence, and the band intensities are quantified. The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on cell proliferation and survival.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of pilaralisib or idelalisib for a period of 48-72 hours.
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells convert MTT to formazan, which is then solubilized, and the absorbance is measured.[11]
-
CellTiter-Glo® Assay: This reagent measures ATP levels, which correlate with cell viability. The luminescence is measured.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 for cell viability is calculated from the dose-response curve.
Conclusion
Pilaralisib and idelalisib represent two distinct strategies for targeting the PI3K pathway. Pilaralisib's pan-isoform inhibition offers a broad approach that may be beneficial in tumors driven by multiple PI3K isoforms, while idelalisib's δ-selectivity provides a more targeted therapy for hematopoietic malignancies with a potentially more manageable, albeit distinct, toxicity profile. The choice between these or other PI3K inhibitors in a research or clinical setting will depend on the specific cancer type, its underlying molecular drivers, and the therapeutic window of the compound. The data and protocols presented in this guide offer a foundational comparison to aid in these critical decisions.
References
- 1. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; XL147) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide: Pan-PI3K Inhibition with XL147 (Pilaralisib) Versus Isoform-Specific PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides an objective comparison between the pan-class I PI3K inhibitor XL147 (pilaralisib) and various isoform-specific PI3K inhibitors, supported by available experimental data and detailed methodologies for key assays.
Introduction to PI3K Inhibition Strategies
The PI3K family of lipid kinases comprises multiple isoforms with distinct roles in normal physiology and disease. Class I PI3Ks, which include the p110α, p110β, p110δ, and p110γ isoforms, are the most implicated in cancer. Two primary strategies have emerged for targeting this pathway: pan-PI3K inhibition, which targets all class I isoforms, and isoform-specific inhibition, which targets one or more specific isoforms.
This compound (Pilaralisib) is a potent, orally bioavailable, ATP-competitive pan-class I PI3K inhibitor.[1] By simultaneously blocking all four class I isoforms, pilaralisib aims to achieve a broad and comprehensive inhibition of the PI3K pathway, which may be advantageous in tumors where multiple isoforms contribute to oncogenesis.
Isoform-specific PI3K inhibitors , such as alpelisib (p110α-specific), idelalisib (p110δ-specific), and duvelisib (p110δ/γ-specific), offer a more targeted approach.[2][3] The rationale behind this strategy is to minimize off-target toxicities associated with inhibiting isoforms crucial for normal physiological functions, thereby potentially widening the therapeutic window.[4]
Comparative Performance Data
Biochemical Potency and Selectivity
The following table summarizes the reported biochemical half-maximal inhibitory concentrations (IC50) of this compound and representative isoform-specific inhibitors against the four class I PI3K isoforms.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| This compound (Pilaralisib) | Pan-Class I | 48 | 617 | 260 | 10 |
| Alpelisib (BYL719) | α-specific | ~5 | >1000 | ~250 | ~290 |
| Idelalisib (CAL-101) | δ-specific | 860 | 4000 | 2.5 | 95 |
| Duvelisib (IPI-145) | δ/γ-specific | 420 | 1830 | 2.5 | 27 |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison should be made with caution.
In Vitro Cellular Activity
The anti-proliferative activity of these inhibitors is often assessed in a panel of cancer cell lines with different genetic backgrounds.
| Inhibitor | Cell Line | Key Genetic Alteration(s) | Reported Anti-proliferative Activity (IC50/GI50) |
| This compound (Pilaralisib) | Various solid tumor cell lines | PIK3CA mutant, PTEN null, etc. | Wide range of potencies observed, with some correlation to genotype.[5] |
| Alpelisib | Breast cancer cell lines | PIK3CA mutant | Potent inhibition, particularly in PIK3CA-mutant lines.[6] |
| Idelalisib | Chronic Lymphocytic Leukemia (CLL) cells | - | Induces apoptosis and inhibits proliferation.[7] |
| Duvelisib | T-cell lymphoma cell lines | Constitutive pAKT | Potent cell killing in lines with activated PI3K pathway. |
Signaling Pathway Diagrams
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=dashed]; PIP2 -> PIP3 [label="Phosphorylation", arrowhead=open]; PI3K -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Downstream; PTEN -> PIP3 [label="Dephosphorylation", arrowhead=tee]; } .dot Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PI3K inhibitors are provided below.
Biochemical PI3K Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 value of an inhibitor against specific PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and isoform-specific inhibitors)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
96- or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In an assay plate, add the kinase reaction buffer, the specific PI3K isoform, and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the product (e.g., ADP or phosphorylated lipid) using a suitable method. For the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[8][9]
-
Measure the signal (e.g., luminescence or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTS) Assay
This colorimetric assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.
Objective: To measure the anti-proliferative effect of PI3K inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTS reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[10]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[11][12]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
// Nodes Start [label="Start:\nSelect Inhibitors and Cell Lines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochem [label="Biochemical\nKinase Assay"]; CellPro [label="Cell Proliferation\n(MTS) Assay"]; Western [label="Western Blot\nAnalysis"]; InVivo [label="In Vivo\nTumor Xenograft"]; Data [label="Data Analysis\nand Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Biochem; Start -> CellPro; CellPro -> Western; Western -> InVivo; {Biochem, InVivo} -> Data; } .dot Caption: A typical experimental workflow for comparing PI3K inhibitors.
Western Blot Analysis for PI3K Pathway Modulation
This technique is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K signaling pathway.
Objective: To confirm that the inhibitors are hitting their target in a cellular context.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitors at various concentrations for a defined period.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.[13]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AKT).[14][15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Objective: To assess the in vivo anti-tumor activity of PI3K inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines for implantation
-
Test compounds formulated for oral or parenteral administration
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously or orthotopically into the mice.[16]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to a defined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Discussion and Conclusion
The choice between a pan-PI3K inhibitor like this compound and an isoform-specific inhibitor depends on the specific cancer type, its underlying genetic alterations, and the desired therapeutic window.
This compound (Pilaralisib) , as a pan-inhibitor, offers the potential for broader efficacy in tumors where multiple PI3K isoforms are activated or where there is redundancy in the signaling pathway.[17] However, this broad activity may come at the cost of increased on-target toxicities, as PI3K isoforms also play crucial roles in normal tissues.[6] Clinical studies with pilaralisib have shown some anti-tumor activity but also dose-limiting toxicities such as rash and diarrhea.[5][18]
Isoform-specific inhibitors are designed to mitigate these toxicities by selectively targeting the isoform(s) most critical for tumor growth while sparing those essential for normal cellular function. For example, alpelisib is approved for PIK3CA-mutated breast cancer, where the p110α isoform is the primary driver.[6] Idelalisib and duvelisib are effective in certain hematological malignancies where the p110δ and p110γ isoforms play a key role in B-cell signaling. However, the efficacy of isoform-specific inhibitors may be limited in tumors with more complex PI3K pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; this compound) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. promega.es [promega.es]
- 10. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 14. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating XL147-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, confirming the apoptotic effects of therapeutic candidates is a critical step. This guide provides a comprehensive comparison of caspase assays for validating apoptosis induced by XL147 (pilaralisib), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. By inhibiting the PI3K/Akt signaling pathway, this compound can trigger programmed cell death in cancer cells. This guide details the experimental protocols and presents comparative data to aid in the selection of the most appropriate caspase assays for your research.
The Role of this compound in Inducing Apoptosis
This compound is a selective and reversible inhibitor of class I PI3K isoforms, with IC50 values of 39 nM, 383 nM, 23 nM, and 36 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively.[1][2] The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth.[3][4][5][6] By blocking this pathway, this compound effectively cuts off survival signals, leading to the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[7][8] While this compound has been shown to induce modest apoptosis in some preclinical tumor models, quantifying this effect through specific caspase activation is essential for a thorough understanding of its mechanism.[9][10]
Figure 2. General workflow for Caspase-Glo® assays.
Materials:
-
White-walled 96-well plates
-
Cells of interest
-
This compound (pilaralisib)
-
Caspase-Glo® 3/7, 8, or 9 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control. Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired period (e.g., 24 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the appropriate Caspase-Glo® Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase.
[11][12]#### Colorimetric Caspase Assays (Abcam, BioVision)
These assays utilize a colorimetric substrate that releases a chromophore upon cleavage by the specific caspase.
Materials:
-
96-well microplate
-
Cells of interest
-
This compound (pilaralisib)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase Substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Lysis:
-
For adherent cells, scrape and pellet the cells.
-
For suspension cells, pellet the cells directly.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50-200 µg of protein lysate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the specific caspase substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase activity.
[9]### Alternative and Complementary Apoptosis Assays
While caspase assays are a direct measure of apoptosis, other methods can be used to corroborate the findings.
-
Western Blotting: This technique can be used to detect the cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) and their substrates, such as Poly (ADP-ribose) polymerase (PARP). Cleavage of these proteins is a hallmark of apoptosis.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a later-stage event in apoptosis.
-
Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early event in apoptosis.
Conclusion
Validating the apoptotic effects of this compound is crucial for its development as an anticancer agent. Caspase assays provide a robust and quantitative method for this purpose. By understanding the principles and protocols of caspase-3/7, -8, and -9 assays, researchers can effectively characterize the pro-apoptotic activity of this compound and elucidate its mechanism of action. The choice of assay should be guided by the specific research question, with caspase-3/7 assays providing a general measure of apoptosis execution, while caspase-8 and -9 assays can help to distinguish between the extrinsic and intrinsic pathways, respectively. For a comprehensive analysis, it is recommended to use a combination of these assays along with complementary methods like Western blotting or TUNEL assays.
References
- 1. researchgate.net [researchgate.net]
- 2. EBV-miR-BART5-3p promotes the proliferation of Burkitt lymphoma cells via glycolytic pathway | springermedizin.de [springermedizin.de]
- 3. Phase I dose-escalation study of pilaralisib (SAR245408, this compound), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the intrinsic apoptosis pathway downstream of caspase-9 activation causes chemotherapy resistance in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Dose‐Escalation Study of Pilaralisib (SAR245408, this compound) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 8. mpbio.com [mpbio.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 11. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Confirming XL147 Specificity: A Comparative Guide to PI3K Isoform Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Class I PI3K inhibitor, XL147 (SAR245408), with other pan-PI3K inhibitors, Buparlisib (BKM120) and Pictilisib (GDC-0941). The focus is on the experimental validation of inhibitor specificity through the systematic knockdown of individual PI3K catalytic isoforms (p110α, p110β, p110δ, and p110γ). This document outlines the requisite experimental data, detailed protocols, and visual workflows to objectively assess the on-target effects of these inhibitors.
Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the four Class I PI3K isoforms. This data is essential for understanding the baseline potency of each inhibitor before assessing their specificity in a cellular context.
| Inhibitor | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound (SAR245408) | 39 | 117 | 11 | 116 |
| Buparlisib (BKM120) | 52 | 166 | 21 | 262 |
| Pictilisib (GDC-0941) | 3.3 | 3.8 | 3.3 | 1.5 |
Validating Specificity Through Isoform Knockdown
To experimentally validate that the cellular activity of a pan-PI3K inhibitor like this compound is indeed a result of its interaction with the PI3K pathway, a knockdown approach targeting each of the Class I PI3K catalytic isoforms is employed. The logic of this approach is that if the inhibitor's effect (e.g., reduction in cell viability or downstream signaling) is attenuated upon the removal of a specific isoform, it confirms the inhibitor's on-target activity for that isoform.
Hypothetical Impact of Isoform Knockdown on Inhibitor-Induced p-AKT Inhibition
The table below illustrates the expected outcomes of a Western blot experiment measuring the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K signaling. The data is presented as the percentage inhibition of p-AKT by the inhibitor in cells with and without the knockdown of each PI3K isoform.
| Treatment Condition | % p-AKT Inhibition (vs. Control) |
| This compound in Control (Scrambled siRNA) | 85% |
| This compound in p110α Knockdown | 40% |
| This compound in p110β Knockdown | 75% |
| This compound in p110δ Knockdown | 80% |
| This compound in p110γ Knockdown | 82% |
| Buparlisib in Control (Scrambled siRNA) | 82% |
| Buparlisib in p110α Knockdown | 35% |
| Buparlisib in p110β Knockdown | 70% |
| Buparlisib in p110δ Knockdown | 78% |
| Buparlisib in p110γ Knockdown | 80% |
| Pictilisib in Control (Scrambled siRNA) | 90% |
| Pictilisib in p110α Knockdown | 30% |
| Pictilisib in p110β Knockdown | 45% |
| Pictilisib in p110δ Knockdown | 40% |
| Pictilisib in p110γ Knockdown | 55% |
Note: The data presented in this table is hypothetical and serves to illustrate the expected experimental outcomes.
Expected Impact of Isoform Knockdown on Cell Viability
This table demonstrates the anticipated results from a cell viability assay (e.g., WST-1 or CCK-8) following inhibitor treatment in isoform-knockdown cells. The data is represented as the percentage of viable cells relative to an untreated control.
| Treatment Condition | % Cell Viability (vs. Control) |
| This compound in Control (Scrambled siRNA) | 40% |
| This compound in p110α Knockdown | 75% |
| This compound in p110β Knockdown | 50% |
| This compound in p110δ Knockdown | 45% |
| This compound in p110γ Knockdown | 42% |
| Buparlisib in Control (Scrambled siRNA) | 45% |
| Buparlisib in p110α Knockdown | 80% |
| Buparlisib in p110β Knockdown | 55% |
| Buparlisib in p110δ Knockdown | 50% |
| Buparlisib in p110γ Knockdown | 48% |
| Pictilisib in Control (Scrambled siRNA) | 35% |
| Pictilisib in p110α Knockdown | 85% |
| Pictilisib in p110β Knockdown | 60% |
| Pictilisib in p110δ Knockdown | 55% |
| Pictilisib in p110γ Knockdown | 50% |
Note: The data presented in this table is hypothetical and serves to illustrate the expected experimental outcomes.
Experimental Protocols
siRNA-Mediated Knockdown of PI3K Isoforms
This protocol describes the transient knockdown of p110α, p110β, p110δ, and p110γ using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3)
-
siRNA duplexes targeting each PI3K isoform and a non-targeting (scrambled) control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA duplex into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line and target.
-
-
Inhibitor Treatment: Following the incubation period, replace the medium with fresh complete growth medium containing the desired concentration of this compound or other PI3K inhibitors. A vehicle-only control should also be included.
-
Incubation: Incubate the cells with the inhibitor for the desired time period (e.g., 24 hours for signaling studies, 72 hours for viability assays).
Western Blot Analysis of p-AKT
This protocol details the detection of phosphorylated AKT (Ser473) as a measure of PI3K pathway activity.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p110α, anti-p110β, anti-p110δ, anti-p110γ, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection system. Densitometry can be used to quantify the band intensities.
Cell Viability Assay
This protocol outlines a method for assessing cell viability using a colorimetric assay such as WST-1 or CCK-8.
Materials:
-
96-well plates
-
Cell viability reagent (e.g., WST-1 or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding and Transfection: Perform siRNA transfection and inhibitor treatment as described above, but in a 96-well plate format.
-
Addition of Reagent: At the end of the inhibitor treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizing the Workflow and Pathways
Caption: The PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: Workflow for validating this compound specificity using siRNA knockdown.
Caption: Logical framework for confirming this compound's on-target activity.
Unlocking Synergistic Potential: A Comparative Guide to XL147 (Pilaralisib) Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
XL147, also known as pilaralisib, is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently hyperactivated in human cancers. Dysregulation of the PI3K/AKT signaling pathway is a key driver of tumor cell growth, proliferation, and survival. Furthermore, its activation has been implicated in resistance to various anticancer therapies, including chemotherapy and targeted agents. This guide provides a comparative overview of the synergistic potential of this compound when combined with other anticancer drugs, supported by preclinical experimental data.
Data Presentation: In Vitro and In Vivo Synergistic Effects
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic potential of this compound in combination with other anticancer agents.
| Drug Combination | Cell Line | Assay Type | Key Findings |
| This compound + Erlotinib | Various solid tumor cell lines | Not specified in available abstracts | Preclinical xenograft models show that this compound augments the anti-tumor efficacy of EGFR inhibitors including erlotinib.[1] |
| This compound + Paclitaxel | Calu-6 (Non-Small Cell Lung Carcinoma) | In Vivo Xenograft | Enhanced tumor growth inhibition compared to single agents. |
| This compound + Carboplatin | A2780 (Ovarian Carcinoma) | In Vivo Xenograft | Significantly enhanced tumor growth inhibition compared to single agents. |
In Vivo Efficacy of this compound in Combination with Chemotherapy
The following table presents data from a preclinical study in mouse xenograft models, demonstrating the potentiation of the antitumor activity of chemotherapeutic agents by this compound.
| Treatment Group | Tumor Model | Mean Tumor Growth Inhibition (%) |
| This compound (100 mg/kg, p.o., qd) | Calu-6 | 45 |
| Paclitaxel (15 mg/kg, i.v., qd x 5) | Calu-6 | 30 |
| This compound + Paclitaxel | Calu-6 | 75 |
| This compound (100 mg/kg, p.o., qd) | A2780 | 50 |
| Carboplatin (60 mg/kg, i.p., qd x 5) | A2780 | 25 |
| This compound + Carboplatin | A2780 | 80 |
Data extracted from preclinical studies. The administration schedules for each agent are indicated.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination with other anticancer drugs are rooted in the complex interplay of cellular signaling pathways. This compound effectively blocks the PI3K/AKT pathway, a central node in cell survival and proliferation. When combined with agents targeting other critical pathways, a more comprehensive and durable anti-tumor response can be achieved.
This compound and EGFR Inhibitors (e.g., Erlotinib)
The combination of a PI3K inhibitor like this compound with an EGFR inhibitor such as erlotinib is based on the rationale of dual blockade of two major signaling pathways often co-activated in cancer. The EGFR signaling cascade, which includes the RAS/MEK/ERK pathway, is crucial for cell proliferation. Crosstalk between the PI3K/AKT and MAPK/ERK pathways is a known mechanism of resistance to EGFR inhibitors. By simultaneously inhibiting both pathways, this combination can overcome resistance and induce a more profound anti-tumor effect.[1]
This compound and Chemotherapy (e.g., Paclitaxel, Carboplatin)
The PI3K/AKT pathway plays a significant role in conferring resistance to cytotoxic chemotherapy by promoting cell survival and inhibiting apoptosis. Paclitaxel and carboplatin are DNA-damaging agents that induce apoptosis in rapidly dividing cancer cells. By inhibiting the pro-survival signaling from the PI3K pathway, this compound can lower the threshold for apoptosis induction by chemotherapy, thereby potentiating its cytotoxic effects.[2]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The synergistic effect of this compound in combination with other drugs on cell viability can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, the combination drug, or the combination of both at a fixed ratio. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) for each agent and the combination is determined. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[3]
In Vivo Xenograft Tumor Model
The in vivo synergistic efficacy of this compound combinations is evaluated using xenograft models.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][5][6][7][8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage for this compound, intravenous or intraperitoneal injection for chemotherapy).
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting) to assess the on-target effects of the drugs on signaling pathways.[9][10][11]
References
- 1. ascopubs.org [ascopubs.org]
- 2. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 4. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug Development Animal Models | Animal Models | Cyagen APAC [apac.cyagen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacodynamics of PI3K, MEK, and AKT inhibitors through isoform-specific measurements of MEK, ERK, AKT, and ribosomal protein S6 in needle biopsies. - ASCO [asco.org]
Cross-Validation of XL147 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of XL147 (SAR245408), a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, with the outcomes of genetic alterations in the PI3K pathway. By cross-validating pharmacological data with genetic models, researchers can gain deeper insights into on-target effects, potential resistance mechanisms, and the overall therapeutic hypothesis.
The PI3K Signaling Pathway and Points of Intervention
The PI3K pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key therapeutic target. This compound pharmacologically inhibits all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). Genetic models, such as those with activating mutations in PIK3CA (encoding p110α) or loss-of-function mutations in the tumor suppressor PTEN, mimic the hyperactivation of this pathway.
Cross-Validation Workflow
The core principle of cross-validation is to ascertain whether the phenotypic effects of a drug are consistent with the known consequences of genetically modulating its target. This workflow provides a logical framework for such comparative studies.
A Comparative Analysis of Pan-PI3K Inhibitors: XL147 (Pilaralisib) vs. Pictilisib (GDC-0941)
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in a variety of human cancers, making it a prime target for drug development. Among the numerous inhibitors developed, the pan-class I PI3K inhibitors XL147 (pilaralisib) and pictilisib (GDC-0941) have been subjects of extensive preclinical and clinical investigation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two agents.
Mechanism of Action and Target Specificity
Both pilaralisib and pictilisib are orally bioavailable, small-molecule inhibitors that target all four class I PI3K isoforms (α, β, γ, and δ). They function by competing with ATP for the kinase domain of the p110 catalytic subunit of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to decreased cell proliferation, survival, and motility.
While both are pan-PI3K inhibitors, they exhibit different potency profiles against the individual isoforms. Pictilisib is particularly potent against the p110α and p110δ isoforms, with an IC50 of 3 nM for both. It shows modest selectivity against p110β (11-fold less potent) and p110γ (25-fold less potent). Pilaralisib also inhibits PI3Kα, δ, and γ with IC50 values of 39 nM, 36 nM, and 23 nM, respectively, but is notably less potent against the PI3Kβ isoform.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for pilaralisib and pictilisib against the class I PI3K isoforms in cell-free assays.
| Target Isoform | This compound (Pilaralisib) IC50 (nM) | Pictilisib (GDC-0941) IC50 (nM) |
| PI3Kα (p110α) | 39 | 3 |
| PI3Kβ (p110β) | Less Potent | 33 |
| PI3Kγ (p110γ) | 23 | 75 |
| PI3Kδ (p110δ) | 36 | 3 |
Preclinical and Clinical Efficacy: A Comparative Overview
Both inhibitors have demonstrated anti-tumor activity in a range of preclinical models and have been evaluated in numerous clinical trials.
Pilaralisib (this compound) has shown preliminary clinical activity in patients with chronic lymphocytic leukemia (CLL) and lymphoma. In a Phase I study, 50% of patients with CLL and 20% with lymphoma achieved a partial response. A Phase II study in patients with advanced or recurrent endometrial carcinoma showed a modest objective response rate (ORR) of 6.0%. The most common treatment-related adverse events include rash, diarrhea, and fatigue.
Pictilisib (GDC-0941) has been extensively studied in solid tumors. A first-in-human Phase I study in patients with advanced solid tumors demonstrated that pictilisib was well-tolerated and showed signs of antitumor activity. A partial response was observed in a patient with V600E BRAF mutant melanoma and another with platinum-refractory epithelial ovarian cancer. Phase II studies have evaluated pictilisib in combination with other agents, such as fulvestrant in estrogen receptor-positive (ER+) breast cancer, with results showing a modest improvement in progression-free survival (PFS). The primary toxicities associated with pictilisib are rash and gastrointestinal disorders.
The following table summarizes key findings from selected clinical trials for both inhibitors.
| Clinical Trial Phase | Indication | This compound (Pilaralisib) Key Findings | Pictilisib (GDC-0941) Key Findings |
| Phase I | Advanced Solid Tumors | MTD established at 600 mg once daily (capsules). Most common AEs: rash, diarrhea, fatigue. | MTD established at 330 mg once daily. Most common AEs: nausea, rash, fatigue. Partial responses observed. |
| Phase I | CLL/Lymphoma | 50% partial response in CLL, 20% in lymphoma. Acceptable safety profile. | Not specifically reported in this indication in the provided results. |
| Phase II | Endometrial Carcinoma | ORR of 6.0%. Favorable safety profile but minimal antitumor activity. | Not specifically reported in this indication in the provided results. |
| Phase II | ER+ Breast Cancer | - | In combination with fulvestrant, improved median PFS to 6.2 months vs 3.8 months for fulvestrant alone (not statistically significant in the intent-to-treat population). |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of XL147: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the potent PI3K inhibitor, XL147, is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal, fostering a secure laboratory environment.
This compound, also known as Pilaralisib or SAR245408, is a potent, selective, and orally bioavailable small molecule inhibitor of the pan-class I phosphatidylinositol 3-kinase (PI3K) family. Due to its cytotoxic and potentially hazardous nature, this compound and its associated waste must be managed and disposed of in accordance with strict safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from skin exposure.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions.
In case of accidental exposure, refer to the product's Safety Data Sheet (SDS) for immediate first-aid measures.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound, specifically Section 13: Disposal Considerations, for definitive instructions.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.
-
Designated Waste Containers: Use only dedicated, properly labeled hazardous waste containers. These containers should be made of a material compatible with the chemical waste (e.g., high-density polyethylene - HDPE).
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound in a designated solid hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste - Solid" and should list all chemical constituents, including "this compound (Pilaralisib)."
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from cell culture media, assay buffers) should be collected in a designated liquid hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste - Liquid" and list all components of the solution with their approximate percentages (e.g., "this compound in DMSO/Water solution").
-
Do not mix incompatible waste streams. For example, do not mix organic solvent waste with aqueous waste unless specifically permitted by your institution's EHS.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Labeling of Hazardous Waste Containers
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Label Contents Clearly: Use a hazardous waste tag provided by your institution's EHS.
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (no abbreviations). For mixtures, list all components.
-
The approximate percentage or concentration of each component.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number.
-
The relevant hazard pictograms (e.g., health hazard, irritant).
-
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste containers prior to pickup is crucial to prevent accidents and ensure compliance.
-
Secure and Closed Containers: Keep waste containers securely closed at all times, except when adding waste.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to prevent the spread of material in case of a leak.
-
Designated Storage Area: Store the waste in a designated, well-ventilated area, away from general laboratory traffic. A satellite accumulation area within the laboratory is often used for this purpose.
-
Segregation of Incompatibles: Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's certified hazardous waste management program.
-
Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional procedures for requesting and preparing for a waste pickup. This may involve completing an online form or a paper manifest.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain. This is a violation of environmental regulations and poses a significant safety risk.
Quantitative Data Summary
The following table summarizes key quantitative information related to this compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₅ClN₆O₄S |
| Molecular Weight | 541.0 g/mol |
| Solubility (DMSO) | ≥20 mg/mL |
| IC₅₀ (p110α) | 39 nM |
| IC₅₀ (p110β) | 383 nM |
| IC₅₀ (p110δ) | 36 nM |
| IC₅₀ (p110γ) | 23 nM |
Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of this compound on a specific PI3K isoform.
Objective: To measure the IC₅₀ of this compound for a specific PI3K isoform (e.g., p110α).
Materials:
-
Recombinant human PI3K enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., phosphatidylinositol)
-
ATP (at a concentration near the Kₘ for the enzyme)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the PI3K enzyme and its substrate in kinase buffer.
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound.
Essential Safety and Handling Guide for XL147 (Pilaralisib)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of XL147.
This document provides crucial safety and logistical information for the handling of this compound, also known as Pilaralisib or SAR245408. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this potent phosphoinositide 3-kinase (PI3K) inhibitor.
Key Quantitative Data
A summary of important quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 934526-89-3 | [1][2] |
| Molecular Formula | C25H25ClN6O4S | [1][2] |
| Molecular Weight | 541.0 g/mol | [2] |
| Solubility | DMSO: 100 mg/mL (184.83 mM) | |
| DMF: 20 mg/mL | [1] | |
| Water: Insoluble | ||
| Ethanol: Insoluble |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, universally adopted Safety Data Sheet (SDS) for this compound may vary between suppliers, the primary hazard identified is as an irritant.[2] Standard laboratory precautions for handling potent chemical compounds should be strictly followed.
The following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing such as an apron or sleeves.
-
Respiratory Protection: If working with the solid form of this compound where dust may be generated, or if aerosols are produced, a properly fitted NIOSH-approved respirator is required. All work with the solid compound should be performed in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
- All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.
- Use appropriate tools for weighing and transferring the compound, minimizing the creation of dust.
- Ensure all necessary PPE is worn correctly before beginning any work.
2. Dissolving the Compound:
- This compound is soluble in DMSO and DMF.[1] Prepare solutions in a chemical fume hood.
- Add the solvent to the weighed this compound slowly to avoid splashing.
- If necessary, gentle vortexing or sonication can be used to aid dissolution.
3. Use in Experiments:
- When adding this compound solutions to cell cultures or other experimental systems, exercise caution to prevent splashes and contamination.
- All experimental manipulations should be carried out following standard sterile techniques and good laboratory practices.
4. Spill Management:
- In the event of a spill, immediately alert others in the area.
- For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for chemical waste.
- For spills of solid material, carefully scoop the material into a container for disposal, avoiding dust generation.
- Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
- All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All this compound waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
